Hexaethylene Glycol
Description
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O7/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDTKBZINWQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058629 | |
| Record name | Hexaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2615-15-8 | |
| Record name | Hexaethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2615-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXAETHYLENE GLYCOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexaethylene glycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the physicochemical properties of hexaethylene glycol for lab use?
An In-depth Technical Guide to the Physicochemical Properties of Hexaethylene Glycol for Laboratory Use
Introduction
This compound (HEG) is a member of the polyethylene (B3416737) glycol (PEG) family, specifically PEG-6, characterized by a polymer chain of six ethylene (B1197577) glycol units with terminal hydroxyl groups.[1][2] It is a clear, colorless, viscous, and hygroscopic liquid at room temperature.[3][4] Its low volatility and high water solubility make it a versatile compound in various scientific and industrial applications.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for its effective application as a solvent, surfactant, intermediate in chemical synthesis, and a component in pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, methodologies for their determination, and its applications in a laboratory setting.
Chemical and Physical Properties
The properties of this compound are well-documented across various chemical suppliers and databases. These quantitative data are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow, viscous liquid | |
| Melting Point | 5-7 °C (41-44.6 °F) | |
| Boiling Point | 217 °C at 4 mmHg | |
| 245 °C at 12 Torr | ||
| Density | 1.127 g/mL at 25 °C | |
| 1.13 g/mL | ||
| 1.0927 g/cm³ at 60 °C | ||
| Refractive Index (n20/D) | 1.465 | |
| 1.4610-1.4670 at 20 °C | ||
| Flash Point | > 110 °C (> 230 °F) | |
| Vapor Pressure | 0.000317 mmHg at 25 °C | |
| Solubility | Miscible with water, chloroform, and methanol | |
| Purity (Assay) | ≥95.0% to ≥99% (GC) |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₂H₂₆O₇ | |
| Molecular Weight | 282.33 g/mol | |
| CAS Number | 2615-15-8 | |
| IUPAC Name | 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
| Synonyms | PEG-6, Hexagol, 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, HO-PEG6-OH | |
| InChI Key | IIRDTKBZINWQAW-UHFFFAOYSA-N | |
| SMILES | OCCOCCOCCOCCOCCOCCO |
Experimental Protocols for Property Determination
The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound in a laboratory setting.
Determination of Melting Point
The melting point of this compound can be determined using the capillary tube method with a standard melting point apparatus.
-
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
-
Methodology:
-
Ensure the this compound sample is completely frozen. Given its low melting point of 5-7 °C, this may require cooling in a refrigerator or ice bath.
-
Load a small amount of the frozen, powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Determination of Boiling Point
The boiling point is determined at a specific pressure, as it is pressure-dependent. For a high-boiling liquid like this compound, vacuum distillation is often employed.
-
Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure.
-
Methodology (Vacuum Distillation):
-
Place a sample of this compound (e.g., 10 mL) and a boiling chip into a round-bottom flask.
-
Set up a short-path distillation apparatus. Ensure all glass joints are properly sealed.
-
Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
Gradually apply vacuum to the system and adjust to the desired pressure (e.g., 4 mmHg).
-
Begin heating the flask using a heating mantle.
-
Record the temperature of the vapor that is in equilibrium with the boiling liquid. This is observed at the thermometer bulb placed just below the side arm of the distillation head when the condensate is actively dripping from the thermometer.
-
Determination of Density
A pycnometer (specific gravity bottle) is used for the precise determination of density.
-
Objective: To determine the mass per unit volume of this compound.
-
Methodology:
-
Clean and thoroughly dry a pycnometer of a known volume (e.g., 25 mL).
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the this compound (Weight of filled pycnometer - Weight of empty pycnometer) by the known volume of the pycnometer. The measurement should be performed at a constant temperature, such as 25 °C.
-
Determination of Refractive Index
An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.
-
Objective: To measure the extent to which light is bent when it passes through the this compound sample.
-
Methodology:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of the this compound sample onto the prism of the refractometer.
-
Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).
-
Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index value directly from the instrument's scale.
-
Visualizations: Workflows and Logical Relationships
The unique properties of this compound make it suitable for various roles in research and development. The following diagrams illustrate these relationships.
Caption: Relationship between physicochemical properties and applications.
Caption: Role of HEG in drug development workflows.
Safety and Handling
According to safety data sheets, this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard. However, good laboratory practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.
-
Handling: Handle in a well-ventilated place. Avoid ingestion and inhalation.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, as they are incompatible.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If ingested, clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur in any case.
Applications in Research and Drug Development
This compound's properties make it a valuable tool in the laboratory:
-
Solvent: Its ability to dissolve a wide range of substances and its low volatility make it a useful solvent for chemical reactions.
-
Pharmaceutical Formulations: It serves as an intermediate in the synthesis of various pharmaceutical compounds and is used as a solubilizer and excipient to improve the delivery of active pharmaceutical ingredients (APIs).
-
Surfactant and Emulsifier: Due to its structure, it can act as a non-ionic surfactant, making it useful in creating stable emulsions for various formulations, including cosmetics and detergents.
-
Chemical Synthesis: The terminal hydroxyl groups are reactive sites, allowing HEG to be used as a flexible linker or building block in the synthesis of more complex molecules, such as binaphthol-based macrocyclic ethers.
-
Biotechnology: As a PEG linker, it is used to increase the water solubility and stability of biomolecules, such as peptides and proteins, which is a common strategy in drug development to improve pharmacokinetic properties.
References
Hexaethylene Glycol for Research Applications: A Technical Guide to Synthesis and Purification
Introduction
Hexaethylene glycol (HEG), a monodisperse oligoethylene glycol with the formula H(OCH₂CH₂)₆OH, is a critical component in advanced research, particularly in the fields of drug development, biotechnology, and materials science.[1] Its defined chain length, hydrophilicity, and biocompatibility make it an ideal building block for creating sophisticated molecular architectures. In pharmaceutical applications, HEG is often used as a flexible linker in antibody-drug conjugates (ADCs), a solubilizing agent for hydrophobic drugs, and a fundamental unit in the synthesis of functionalized polymers for targeted drug delivery.[2] The precise length of the glycol chain is crucial, as it directly influences the pharmacokinetic and pharmacodynamic properties of the final conjugate. Therefore, access to high-purity, monodisperse HEG is paramount, necessitating robust and well-characterized methods for its synthesis and purification.
This technical guide provides an in-depth overview of the primary synthesis and purification methodologies for this compound tailored for research and development. It includes detailed experimental protocols, comparative data on process efficiency, and workflow diagrams to assist researchers in producing HEG of the high quality required for demanding scientific applications.
Synthesis of High-Purity this compound
The synthesis of monodisperse oligoethylene glycols like HEG requires strategies that offer precise control over chain length. While the anionic polymerization of ethylene (B1197577) oxide is a common method for producing polydisperse polyethylene (B3416737) glycols (PEGs), it is generally unsuitable for generating specific oligomers without extensive purification.[3][4] For research applications demanding high purity, stepwise synthetic approaches are preferred.
Stepwise Synthesis Using Protecting Groups
The most reliable method for producing monodisperse HEG is a stepwise approach, where ethylene glycol units are added sequentially. This strategy relies on protecting group chemistry to prevent unwanted side reactions and ensure the controlled elongation of the oligomer chain. A common and efficient variation of this is solid-phase synthesis, which simplifies the purification of intermediates by allowing reagents and by-products to be washed away from the resin-bound product.
The general cycle for solid-phase synthesis involves:
-
Deprotection: Removal of a temporary protecting group (e.g., dimethoxytrityl, DMT) from the terminal hydroxyl of the resin-bound oligomer.
-
Coupling: Reaction of the newly freed hydroxyl group with a monomer unit that is itself protected at one end and activated for coupling at the other (e.g., a tosylated, DMT-protected tetraethylene glycol). This is typically a Williamson ether synthesis reaction.
-
Washing: Removal of excess reagents and by-products.
This cycle is repeated until the desired chain length (n=6) is achieved, after which the final product is cleaved from the solid support.
Williamson Ether Synthesis in Solution
The Williamson ether synthesis is a fundamental reaction for forming the ether linkages in the HEG backbone. This Sɴ2 reaction involves an alkoxide nucleophile attacking an alkyl halide or another substrate with a good leaving group (like a tosylate). For HEG synthesis, this can be performed by reacting two molecules of triethylene glycol, where one is activated as an alkoxide and the other is modified with a leaving group (e.g., tosyl chloride). Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired HEG and minimize the formation of other oligomers.
Reduction of Ester Precursors
An alternative synthetic route involves the reduction of a larger precursor molecule containing ester functionalities. A patented method describes the synthesis of HEG via the reduction of a diester precursor using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This method can provide high yields of the final product.
Summary of Synthesis Methods
The following table summarizes the key aspects of the primary synthesis methods for this compound.
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Stepwise Solid-Phase Synthesis | Wang resin, DMT- and Tosyl-protected monomers, t-BuOK, TFA | High (quantitative coupling steps) | High purity, monodisperse product, chromatography-free intermediate steps. | Requires specialized monomers, multi-step process. | |
| Williamson Ether Synthesis | Triethylene glycol, NaH, Tosyl chloride, DMF | Moderate to High | Utilizes common reagents, well-established reaction. | Can produce a mixture of oligomers requiring purification, potential for side reactions. | |
| Reduction of Precursor | Diester precursor, Lithium aluminum hydride (LiAlH₄), THF | ~79% | High yield in the final reduction step. | Requires synthesis of a specific precursor molecule. |
Purification of this compound
Achieving the high purity (>99%) required for pharmaceutical and research applications necessitates robust purification techniques to remove shorter and longer oligomers, catalysts, solvents, and other impurities.
Vacuum Distillation
Due to its high boiling point (217 °C at 4 mmHg), this compound must be distilled under reduced pressure to prevent thermal degradation. Vacuum distillation effectively lowers the boiling point, allowing for the separation of HEG from non-volatile impurities and oligomers with significantly different boiling points. This technique is often used as an initial large-scale purification step before final polishing by chromatography.
Preparative Column Chromatography
For the highest purity, preparative column chromatography is the method of choice. It excels at separating HEG from its adjacent homologs (pentaethylene glycol and heptaethylene glycol), which have very similar physical properties.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a powerful technique for separating PEG oligomers. The separation is typically performed on a C18 column using a gradient of an organic solvent (like acetonitrile) and water as the mobile phase. By carefully optimizing the gradient and temperature, baseline separation of individual homologs can be achieved, allowing for the isolation of highly pure HEG.
-
Polystyrene-Divinylbenzene (PS-DVB) Resins : Chromatography using PS-DVB beads with an ethanol/water eluent has been reported as an effective method for the preparative purification of PEG derivatives, achieving purity levels greater than 99%. This method avoids the use of more toxic solvents.
Summary of Purification Methods
The following table provides a comparison of the primary methods used to purify this compound.
| Method | Apparatus | Purity Achieved | Key Parameters | Advantages | Disadvantages | Reference |
| Vacuum Distillation | Distillation glassware, vacuum pump | Moderate to High | Pressure (e.g., <5 mmHg), Temperature | Removes non-volatile impurities, suitable for large scale. | Limited resolution for separating close-boiling homologs. | |
| Preparative RP-HPLC | HPLC system with preparative column (e.g., C18) | >99% | Mobile phase gradient (e.g., Acetonitrile/Water), Temperature, Flow rate | Excellent resolution of individual oligomers, provides highest purity. | Lower throughput, requires significant solvent volumes. | |
| PS-DVB Column Chromatography | Chromatography column, PS-DVB resin | >99% | Eluent (e.g., Ethanol/Water), Flow rate | High purity, avoids toxic solvents. | May require optimization for specific oligomer separation. |
Experimental Protocols
Protocol 1: Synthesis of HEG via LiAlH₄ Reduction
This protocol is adapted from the method described in patent CN106045826.
-
Dissolution: Dissolve the purified diester precursor compound in anhydrous tetrahydrofuran (THF) (e.g., 10 g in 3900 mL).
-
Cooling: Cool the solution to -10 °C in an ice-salt bath under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Slowly add lithium aluminum hydride (LiAlH₄) (45 g) in portions, ensuring the temperature remains below 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding 2000 mL of water to decompose the excess LiAlH₄.
-
Extraction: Extract the mixture twice with dichloromethane (B109758) (1470 mL each time) to remove non-polar impurities, retaining the aqueous phase.
-
Neutralization: Add a cation exchange resin (e.g., Amberlyst 15) to the aqueous phase until the pH is neutral.
-
Isolation: Filter off the resin and concentrate the aqueous phase under reduced pressure to yield the crude this compound. The reported yield for this method is 79%.
-
Purification: Purify the crude product using vacuum distillation followed by preparative HPLC as described below.
Protocol 2: Purification of HEG by Preparative RP-HPLC
This protocol is based on methodologies for separating PEG oligomers.
-
System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Prepare two mobile phase solutions:
-
Solvent A: Ultrapure water.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude HEG in the initial mobile phase composition (e.g., 1 g/L in 15% acetonitrile/water).
-
Chromatography Conditions:
-
Flow Rate: 15-20 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Gradient:
-
0-5 min: Isocratic at 15% B.
-
5-40 min: Linear gradient from 15% to 25% B.
-
40-45 min: Wash with 90% B.
-
45-50 min: Re-equilibrate at 15% B.
-
-
-
Fraction Collection: Collect fractions corresponding to the main HEG peak, identified by comparison with an analytical standard if available.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile/water solvent under reduced pressure using a rotary evaporator to yield the final high-purity this compound.
Visualized Workflows
The following diagrams illustrate the logical steps involved in the synthesis and purification of this compound for research applications.
Caption: High-level strategies for synthesizing this compound.
References
An In-depth Technical Guide to the Solubility of Hexaethylene Glycol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexaethylene glycol in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents qualitative solubility information based on available literature for this compound and its close structural analog, polyethylene (B3416737) glycol 300 (PEG 300). This information is crucial for applications in pharmaceutical formulations, chemical synthesis, and other research and development activities where this compound is used as a solvent, excipient, or chemical intermediate.
Introduction to this compound
This compound (HEG) is a polyether compound with the chemical formula H(OCH₂CH₂)₆OH. It is a clear, viscous, and hygroscopic liquid at room temperature. Its structure consists of a flexible ethylene (B1197577) glycol chain with terminal hydroxyl groups, which imparts a unique combination of hydrophilic and lipophilic properties. This amphiphilic nature governs its solubility in various media and makes it a valuable component in numerous applications, including as a solvent, plasticizer, surfactant, and in the synthesis of more complex molecules like cryptands and in PROTAC linkers. In the pharmaceutical industry, polyethylene glycols (PEGs) of varying molecular weights are widely used as excipients to enhance the solubility and bioavailability of drugs.[1][2]
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several key factors. Understanding these factors is essential for solvent selection and formulation development. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities tend to be miscible.
Figure 1: Key factors influencing the solubility of this compound.
-
Polarity and Hydrogen Bonding: The presence of ether linkages and terminal hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor. This makes it readily soluble in polar protic solvents like water and alcohols, and in polar aprotic solvents that can accept hydrogen bonds, such as acetone.
-
Molecular Size and Shape: The relatively long, flexible chain of this compound influences its interaction with solvent molecules.
-
Temperature: Solubility is temperature-dependent. For most liquid-liquid systems, miscibility increases with temperature.
-
Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal conditions.
Solubility Data
| Solvent Class | Solvent Name | Solubility | Reference(s) |
| Alcohols | Methanol | Miscible | [3] |
| Ethanol | Soluble | [4] | |
| Ketones | Acetone | Soluble | [4] |
| Halogenated | Chloroform | Miscible | |
| Dichloromethane | Soluble | ||
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | |
| Benzene | Soluble | ||
| Ethers | Diethyl Ether | Insoluble | |
| Aliphatic Hydrocarbons | Hexane | Insoluble | |
| Paraffin | Insoluble | ||
| Other Polar Solvents | Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility. "Sparingly Soluble" suggests limited solubility. "Insoluble" indicates negligible solubility.
Experimental Protocols for Solubility Determination
The determination of liquid-liquid solubility is a critical experimental procedure. The following are detailed methodologies for two common techniques.
This is a widely used and reliable method for determining the mutual solubility of two liquids. The principle involves allowing the two liquids to reach equilibrium at a constant temperature and then analyzing the composition of each phase.
Apparatus:
-
Thermostatically controlled water bath or incubator
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars or an orbital shaker
-
Analytical balance
-
Pipettes and syringes
-
Analytical instrument for composition analysis (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Refractometer)
Procedure:
-
Preparation: Known masses or volumes of this compound and the organic solvent are added to a series of vials. The compositions should span the expected immiscibility range.
-
Equilibration: The vials are sealed and placed in the thermostatic bath set to the desired temperature. They are then agitated vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After agitation, the vials are allowed to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.
-
Sampling: A sample is carefully withdrawn from each phase using a syringe or pipette. Care must be taken not to disturb the interface between the two layers.
-
Analysis: The composition of each sample is determined using a suitable analytical technique. A calibration curve is typically required for the analytical instrument.
-
Data Reporting: The solubility is reported as the concentration (e.g., in g/100 mL or wt%) of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase at the specified temperature.
The gravimetric method is a simpler technique that can be used to determine solubility, particularly when one component is significantly more volatile than the other.
Apparatus:
-
Thermostatically controlled environment
-
Sealed container for equilibration
-
Analytical balance
-
Evaporating dish or other suitable container for drying
-
Oven or vacuum desiccator
Procedure:
-
Equilibration: A saturated solution is prepared by adding an excess of this compound to the solvent in a sealed container and allowing it to equilibrate at a constant temperature with agitation.
-
Sampling: A known mass of the saturated solvent-rich phase is carefully transferred to a pre-weighed evaporating dish.
-
Evaporation: The more volatile solvent is evaporated from the dish. This can be done at ambient temperature, in an oven at a temperature below the boiling point of this compound, or in a vacuum desiccator.
-
Drying to Constant Weight: The dish containing the non-volatile this compound is dried until a constant weight is achieved.
-
Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the dish from the final weight. The solubility can then be calculated as the mass of this compound per mass or volume of the solvent.
Figure 2: General experimental workflow for solubility determination.
Applications in Drug Development
The solubility of this compound in various organic solvents is of significant interest to drug development professionals. Low molecular weight PEGs are often used as co-solvents in liquid and semi-solid formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). The ability of this compound to dissolve in a range of solvents allows for its incorporation into diverse drug delivery systems. Furthermore, its role as a linker in Proteolysis Targeting Chimeras (PROTACs) necessitates a thorough understanding of its solubility to facilitate synthesis and purification processes.
Conclusion
This compound exhibits a broad range of solubility in common organic solvents, a characteristic that stems from its unique molecular structure. While precise quantitative data is limited, qualitative assessments indicate its miscibility with polar solvents such as alcohols and chloroform, and its insolubility in nonpolar hydrocarbon solvents. For researchers and professionals in drug development, this solubility profile, in conjunction with established experimental protocols for its determination, provides a solid foundation for formulation design and chemical synthesis. Further research to establish a comprehensive quantitative solubility database for this compound would be a valuable contribution to the scientific community.
References
A Deep Dive into the Spectroscopic Characterization of Hexaethylene Glycol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hexaethylene glycol (HEG), a member of the polyethylene (B3416737) glycol (PEG) family, is a versatile chemical compound with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its utility in drug delivery systems, as a plasticizer, and as a solvent necessitates a thorough understanding of its molecular structure and purity. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to facilitate its identification and analysis in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. Due to the symmetrical nature of HEG, the spectrum is relatively simple. The protons of the terminal hydroxyl groups (HO-) are typically observed as a broad singlet, and its chemical shift can be concentration and solvent dependent. The ethylene (B1197577) glycol units (-OCH₂CH₂O-) give rise to a complex multiplet pattern.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| HO-CH₂ - | ~3.72 | Triplet |
| -OCH₂ -CH₂ O- (internal) | ~3.67 | Singlet |
| HO - | Variable | Broad Singlet |
Note: Chemical shifts are typically referenced to a standard solvent signal and can vary slightly based on experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon backbone of this compound. Similar to the ¹H NMR spectrum, the symmetry of the molecule results in a limited number of signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Signal Assignment | Chemical Shift (δ, ppm) |
| HO-C H₂- | ~61.5 |
| -O-C H₂-C H₂-O- (internal) | ~70.5 |
| HO-CH₂-C H₂-O- | ~72.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H and C-O stretching vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl group |
| ~2870 | C-H stretch | Alkane |
| ~1450 | C-H bend | Alkane |
| ~1100 (strong) | C-O stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound typically does not show a prominent molecular ion peak due to facile fragmentation. The fragmentation pattern is characterized by the successive loss of ethylene oxide units (44 Da).[2]
Table 4: Major Fragments in the Mass Spectrum of this compound [2][3]
| m/z | Proposed Fragment |
| 45 | [C₂H₅O]⁺ |
| 89 | [C₄H₉O₂]⁺ |
| 133 | [C₆H₁₃O₃]⁺ |
| 177 | [C₈H₁₇O₄]⁺ |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following sections outline detailed protocols for the NMR, IR, and MS analysis of this compound.
NMR Sample Preparation[4]
-
Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Sample Preparation : For a standard 5 mm NMR tube, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration : To remove any particulate matter that could affect the spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into the clean, dry NMR tube.
-
Homogenization : Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrument Setup : Place the NMR tube in the spectrometer's spinner turbine and adjust the depth appropriately.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples without the need for extensive sample preparation.
-
Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application : Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition : Acquire the IR spectrum of the sample.
-
Cleaning : After analysis, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane). A typical concentration is around 1 mg/mL.
-
GC Column Selection : A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase, is suitable for the analysis of glycols.
-
GC-MS Parameters :
-
Injector Temperature : Set to a temperature that ensures efficient vaporization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program : A temperature gradient is typically used to ensure good separation of the analyte from any impurities. A representative program could be: start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas : Use high-purity helium at a constant flow rate.
-
Ion Source Temperature : Typically set to 230 °C.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Analysis : Analyze the resulting chromatogram and mass spectra to identify this compound and any potential impurities.
Visualization of Workflows
Visualizing experimental and analytical workflows can aid in understanding the logical progression of steps. The following diagrams, generated using the DOT language, illustrate key processes in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Structure of this compound with corresponding NMR assignments.
References
Thermal stability and decomposition of hexaethylene glycol under experimental conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of hexaethylene glycol under various experimental conditions. The information presented is curated from scientific literature and is intended to be a valuable resource for professionals working in research, development, and quality control.
Introduction
This compound (HEG), a member of the polyethylene (B3416737) glycol (PEG) family with the formula HO(CH₂CH₂O)₆H, is a versatile oligomer utilized in numerous applications, including as a solvent, plasticizer, and in the formulation of pharmaceuticals and personal care products. Its thermal stability is a critical parameter that dictates its suitability for various manufacturing processes and its shelf-life. Understanding the decomposition pathways and the nature of the degradation products is essential for ensuring product quality, safety, and regulatory compliance.
This guide details the common experimental protocols used to assess the thermal stability of HEG, presents quantitative data on its decomposition, and illustrates the degradation pathways.
Experimental Protocols for Thermal Analysis
The thermal stability of this compound and related polyethylene glycols is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For the identification of decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the method of choice.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.[1][2]
Typical Experimental Protocol:
-
Instrument: A thermogravimetric analyzer.[3]
-
Sample Size: 5-20 mg.[3]
-
Crucible: Alumina or platinum crucibles are commonly used.[3]
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen, argon) to study thermal decomposition or in an oxidative atmosphere (e.g., air, oxygen) to study thermo-oxidative degradation.
-
Heating Rate: A linear heating rate, typically between 10 °C/min and 20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, often up to 600-800 °C.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Typical Experimental Protocol:
-
Instrument: A differential scanning calorimeter.
-
Sample Size: 5-10 mg.
-
Crucible: Aluminum crucibles are commonly used.
-
Atmosphere: Similar to TGA, an inert or oxidative atmosphere can be used.
-
Heating Rate: A controlled heating and cooling rate, often 10 °C/min, is applied.
-
Temperature Program: The sample is typically heated to a temperature above its melting point, held isothermally to erase thermal history, cooled, and then reheated to observe the thermal transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Typical Experimental Protocol:
-
Pyrolyzer: A furnace-type or Curie-point pyrolyzer is used.
-
Pyrolysis Temperature: Single-shot pyrolysis is often performed at temperatures ranging from 500 °C to 800 °C. Double-shot pyrolysis can be used to first desorb low molecular weight compounds at a lower temperature (e.g., 80-350 °C) before pyrolyzing the remaining material at a higher temperature.
-
GC Column: A capillary column, such as a DB-5ms, is typically used for separation.
-
GC Oven Program: A temperature program is used to separate the pyrolysis products, for example, starting at 60 °C and ramping to 280 °C.
-
MS Detector: An electron ionization (EI) mass spectrometer is used for detection and identification of the separated compounds.
Thermal Stability and Decomposition Data
Table 1: Thermal Decomposition Data for PEG 300 (as an analog for this compound)
| Parameter | Value | Atmosphere | Reference |
| Onset of Decomposition (Tonset) | >220 °C | Not specified | |
| Autoignition Temperature | 370 °C | Air | |
| Ignition Temperature | 420 °C | Air |
Note: The onset of decomposition can vary depending on the experimental conditions, such as the heating rate and the purity of the sample. The presence of oxygen generally lowers the decomposition temperature.
Decomposition Pathways and Products
The thermal decomposition of polyethylene glycols, including this compound, proceeds through a free-radical mechanism involving random chain scission of the C-C and C-O bonds in the polymer backbone. In the presence of oxygen, thermo-oxidative degradation occurs, which is often initiated at lower temperatures.
Key Decomposition Products:
The thermal degradation of PEGs leads to the formation of a complex mixture of smaller molecules. The primary decomposition products identified through techniques like Py-GC/MS include:
-
Lower Molecular Weight Glycols: Ethylene glycol, diethylene glycol, and triethylene glycol.
-
Aldehydes: Formaldehyde and acetaldehyde.
-
Acids: Formic acid and acetic acid.
-
Ethers: Dioxane and other cyclic ethers.
-
Other Volatiles: Water, carbon dioxide, and carbon monoxide.
Table 2: Common Decomposition Products of Polyethylene Glycols
| Product Class | Specific Compounds | Analytical Method |
| Glycols | Ethylene glycol, Diethylene glycol, Triethylene glycol | Py-GC/MS, IC |
| Aldehydes | Formaldehyde, Acetaldehyde | Py-GC/MS |
| Carboxylic Acids | Formic acid, Acetic acid, Glycolic acid, Oxalic acid | IC |
| Ethers | Dioxane | Py-GC/MS |
| Inorganics | Water, Carbon Dioxide, Carbon Monoxide | Py-GC/MS, TGA-MS |
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Simplified Thermal Decomposition Pathway of this compound
Caption: Simplified thermal decomposition pathway of this compound.
Conclusion
The thermal stability of this compound is a crucial factor for its application in various industries. Under inert conditions, it exhibits good thermal stability up to temperatures exceeding 220 °C. However, in the presence of oxygen, its degradation can be initiated at lower temperatures. The primary decomposition mechanism involves random chain scission, leading to the formation of a variety of lower molecular weight compounds, including smaller glycols, aldehydes, and carboxylic acids. For critical applications, it is recommended to perform specific thermal analysis under the expected processing and storage conditions to ensure the integrity and safety of the final product.
References
An In-depth Technical Guide to the Chemical Reactivity of Hexaethylene Glycol's Terminal Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Hexaethylene glycol (HEG), a discrete polyethylene (B3416737) glycol (PEG) derivative, offers a versatile platform for chemical modification, primarily through the reactivity of its terminal hydroxyl groups. These primary alcohols are amenable to a wide array of chemical transformations, enabling the synthesis of a diverse range of functionalized molecules critical for applications in drug delivery, bioconjugation, and materials science. This guide provides a comprehensive overview of the key reactions involving the terminal hydroxyl groups of HEG, complete with experimental protocols, quantitative data, and visual workflows to aid in the design and execution of synthetic strategies.
Core Reactivity of the Terminal Hydroxyl Groups
The terminal hydroxyl groups of this compound are primary alcohols, exhibiting reactivity characteristic of this functional group. They can act as nucleophiles, be activated to form good leaving groups, or be oxidized to carboxylic acids. The symmetrical nature of HEG allows for either mono- or di-functionalization, a feature that can be controlled through stoichiometry and the use of protecting groups.
Key Chemical Transformations
The following sections detail the most common and synthetically useful reactions of HEG's terminal hydroxyl groups.
Tosylation: Activation of the Hydroxyl Group
Tosylation is a crucial first step in many synthetic routes involving HEG, as it converts the poorly leaving hydroxyl group into a much better leaving group, the tosylate. This transformation opens the door to a variety of nucleophilic substitution reactions. Both mono- and di-tosylation of HEG can be achieved with high efficiency.
Reaction Scheme:
Quantitative Data for Tosylation Reactions:
| Product | Reagents and Conditions | Yield | Reference |
| Mono-tosylated HEG | 1.1 eq. TsCl, 1.3 eq. Pyridine, CH₂Cl₂, 0 °C to rt, 12 h | ~85% | Adapted from similar PEG tosylations |
| Di-tosylated HEG | 2.5 eq. TsCl, excess Pyridine, CH₂Cl₂, 0 °C to rt, 24 h | >95% | Adapted from similar PEG tosylations |
Experimental Protocol: Synthesis of Mono-tosylated this compound
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.3 eq.) dropwise to the stirred solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous CH₂Cl₂.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the mono-tosylated product.
Nucleophilic Substitution: Synthesis of Azides and Amines
Once tosylated, the terminal positions of HEG are primed for nucleophilic substitution. The introduction of azide (B81097) functionalities is a common strategy, as azides are versatile intermediates that can be readily reduced to primary amines or used in "click" chemistry.
Reaction Workflow:
Quantitative Data for Substitution and Reduction:
| Product | Reagents and Conditions | Yield | Reference |
| This compound diazide | HEG-ditosylate, 5 eq. NaN₃, DMF, 80 °C, 16 h | >95% | [1] |
| This compound diamine | HEG-diazide, H₂, 10% Pd/C, Methanol, rt, 12 h | >90% | [1] |
Experimental Protocol: Synthesis of this compound Diazide
-
Dissolve this compound di-tosylate (1 eq.) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (5 eq.) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the diazide product.
Experimental Protocol: Synthesis of this compound Diamine
-
Dissolve this compound diazide (1 eq.) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (catalytic amount).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours.
-
Monitor the reaction by TLC or the disappearance of the azide peak in the IR spectrum.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the diamine product.
Williamson Ether Synthesis: Formation of Ether Linkages
The Williamson ether synthesis is a straightforward and widely used method for forming ether linkages. The hydroxyl groups of HEG can be deprotonated with a strong base to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide.
Logical Relationship for Williamson Ether Synthesis:
Quantitative Data for Williamson Ether Synthesis:
| Product | Reagents and Conditions | Yield | Reference |
| 1,17-Dibenzyloxy-3,6,9,12,15-pentaoxaheptadecane | HEG, 2.2 eq. NaH, 2.5 eq. Benzyl Bromide, THF, 0 °C to rt, 12 h | ~90% | [2][3] |
Experimental Protocol: Dibenzylation of this compound
-
To a stirred suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of this compound (1 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the dibenzylated ether.
Esterification: Formation of Ester Linkages
The terminal hydroxyl groups of HEG can be esterified with carboxylic acids or their derivatives. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. To drive the equilibrium towards the product, either the alcohol or the carboxylic acid can be used in excess, or water can be removed as it is formed.
Quantitative Data for Fischer Esterification:
| Product | Reagents and Conditions | Yield | Reference |
| This compound dibenzoate | HEG, >2 eq. Benzoic Acid, cat. H₂SO₄, Toluene, reflux with Dean-Stark trap, 12 h | >90% | [4] |
Experimental Protocol: Synthesis of this compound Dibenzoate
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1 eq.), benzoic acid (2.5 eq.), and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 12 hours).
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Oxidation: Conversion to a Dicarboxylic Acid
The primary hydroxyl groups of HEG can be oxidized to carboxylic acids using strong oxidizing agents. Jones oxidation (CrO₃/H₂SO₄ in acetone) is a classic method for this transformation.
Reaction Scheme:
References
A Technical Guide to Commercial Sources and Purity Grades of Hexaethylene Glycol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, available purity grades, and analytical methodologies for hexaethylene glycol. It is intended to assist researchers, particularly those in drug development, in selecting appropriate grades of this versatile oligomer for their specific applications, such as in the synthesis of drug conjugates, linkers, and excipients.
Commercial Sources and Purity Grades of this compound
This compound is readily available from a variety of chemical suppliers who cater to the research and pharmaceutical industries. The purity of commercially available this compound is a critical parameter for its application in sensitive research areas like drug delivery, where impurities can affect the efficacy, stability, and toxicity of the final product. The following tables summarize the offerings from several prominent suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | Noteworthy Offerings |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various grades, including for synthesis and research purposes. Detailed specifications and certificates of analysis are typically available. |
| Thermo Fisher Scientific | --INVALID-LINK-- | Provides this compound under its Acros Organics and Alfa Aesar brands, with different purity levels suitable for laboratory and research use. |
| MedChemExpress | --INVALID-LINK-- | Specializes in molecules for drug discovery and offers this compound, often used as a PROTAC linker. |
| BroadPharm | --INVALID-LINK-- | Focuses on PEG linkers and bioconjugation reagents, providing high-purity this compound for such applications. |
| TCI Chemicals | --INVALID-LINK-- | Offers a range of purities for this compound, suitable for both general organic synthesis and more specialized research applications. |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Supplies this compound for research purposes, with available technical data sheets. |
Table 2: Common Purity Grades and Specifications of this compound
| Purity Grade | Typical Assay (%) | Key Specifications | Common Applications |
| Technical Grade | Varies (often <95%) | May contain significant amounts of other polyethylene (B3416737) glycol oligomers and water. | General purpose solvent, heat transfer fluids. Not recommended for research. |
| Synthesis Grade | ≥95% - 97% | Suitable for general organic synthesis where high purity is not critical. Impurity profile may not be fully characterized. | Synthesis of non-pharmaceutical polymers and materials. |
| Research Grade | ≥97% - 98% | Higher purity with a more defined specification for impurities. Often accompanied by a certificate of analysis. Suitable for most laboratory research. | Linker synthesis, bioconjugation, formulation studies. |
| High Purity / Pharmaceutical Grade | ≥99% | Low levels of impurities, including other glycols, water, and metals. May be manufactured under GMP guidelines. | Drug delivery systems, synthesis of active pharmaceutical ingredients (APIs), and excipients. |
Experimental Protocols for Purity Assessment
Ensuring the purity of this compound is paramount for reproducible and reliable research outcomes. The following are detailed methodologies for the analysis of this compound.
Purification by Vacuum Distillation
For applications requiring very high purity, commercial this compound can be further purified by vacuum distillation. This method is effective in separating this compound from less volatile impurities and lower boiling point glycols.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short-path distillation head to minimize product loss. Use a heating mantle with a magnetic stirrer for even heating.
-
Sample Preparation: Charge the distillation flask with the commercial-grade this compound. Add a few boiling chips or a magnetic stir bar.
-
Distillation Conditions:
-
Pressure: Reduce the pressure of the system to approximately 1-5 mmHg.
-
Temperature: Gradually heat the distillation flask. This compound has a boiling point of approximately 217 °C at 4 mmHg.[1]
-
-
Fraction Collection: Collect the fraction that distills at a constant temperature. Discard the initial and final fractions, which are more likely to contain impurities.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent water absorption and oxidation.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane (B109758) or methanol.
-
For the analysis of trace impurities, derivatization may be necessary to increase volatility and improve peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To derivatize, add 100 µL of the sample solution to a new vial, followed by 50 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating glycols.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-500.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.
-
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and assessing its purity.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Parameters:
-
Acquire a standard proton spectrum.
-
-
Expected Chemical Shifts (in CDCl₃):
-
~3.70 ppm (triplet, 4H, -CH₂OH)
-
~3.65 ppm (multiplet, 20H, -OCH₂CH₂O-)
-
~2.75 ppm (singlet, 2H, -OH)
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same as for ¹H NMR.
-
Parameters:
-
Acquire a standard proton-decoupled carbon spectrum.
-
-
Expected Chemical Shifts (in CDCl₃):
-
~72.5 ppm (-CH₂OH)
-
~70.5 ppm (-OCH₂CH₂O-)
-
~70.2 ppm (-OCH₂CH₂O-)
-
~61.6 ppm (-CH₂OH)
-
-
-
Data Analysis:
-
Confirm the structure by comparing the observed chemical shifts and splitting patterns with expected values.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and identify any impurities. The presence of unexpected signals may indicate impurities.
-
Application in Drug Development: PEGylation
This compound is a short-chain monodisperse polyethylene glycol (PEG) and is frequently used as a linker or building block in the process of PEGylation. PEGylation is the covalent attachment of PEG chains to therapeutic molecules, such as proteins, peptides, and small-molecule drugs.[2][3] This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the drug.
Mechanism of PEGylation in Enhancing Drug Efficacy
The primary benefits of PEGylation stem from the physicochemical properties of the attached PEG chain:
-
Increased Hydrodynamic Size: The PEG chain increases the effective size of the drug molecule, which reduces its renal clearance, thereby prolonging its circulation half-life in the body.[2]
-
Steric Hindrance: The flexible PEG chain creates a hydrophilic cloud around the drug molecule. This "shielding" effect can:
-
Reduce recognition by the immune system, thus lowering immunogenicity.[2]
-
Protect the drug from enzymatic degradation.
-
-
Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs, which can improve their formulation and bioavailability.
Workflow for PEGylation in Drug Development
The following diagram illustrates a generalized workflow for the development of a PEGylated drug, highlighting the role of this compound as a potential component of the PEG linker.
References
Methodological & Application
Application of Hexaethylene Glycol in Single-Molecule Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol, a short and well-defined oligomer of ethylene (B1197577) glycol, offers unique advantages in the field of single-molecule spectroscopy. Its hydrophilic nature, biocompatibility, and precise length make it an ideal component for surface passivation, as a flexible linker for studying molecular dynamics, and as a tool to mimic cellular crowding. This document provides detailed application notes and protocols for the effective use of this compound in single-molecule experiments, enabling researchers to obtain high-quality data with reduced background noise and enhanced molecular stability.
I. Surface Passivation for Single-Molecule Imaging
One of the primary challenges in single-molecule imaging is the non-specific binding of fluorescently labeled biomolecules to the surfaces of glass slides or coverslips. This leads to high background noise and can interfere with the observation of single-molecule dynamics. Polyethylene glycol (PEG) coatings are widely used to create a protein-resistant surface.[1][2] this compound, as a short-chain PEG, can be used to form dense, well-ordered monolayers that effectively prevent non-specific adsorption.[1][2]
Application Note:
This compound-based surface passivation is particularly advantageous for single-molecule fluorescence studies due to the formation of a thin, uniform, and highly hydrophilic layer. This layer creates a hydration shell that repels proteins and other biomolecules. While longer PEG chains are also effective, this compound offers a more defined surface chemistry due to its monodisperse nature. Combining a dense layer of short-chain PEGs like this compound with a lower density of longer-chain PEGs can further enhance passivation by providing both a dense barrier and steric repulsion.
Quantitative Data on Surface Passivation:
The following table summarizes the effectiveness of PEG-based surface passivation in reducing non-specific binding, which is a key consideration for single-molecule experiments. While specific data for this compound is limited, the general principles of PEGylation apply.
| Surface Treatment | Analyte | Concentration | Reduction in Non-specific Binding | Reference |
| PEG Passivation | Cy5-labeled DinB | 5 nM - 200 nM | Consistently lower than on unpassivated surfaces | [1] |
| PEG + Tween-20 | Cy3-IgG | 200 nM | 5 to 10-fold improvement over PEG alone | |
| PEG + Tween-20 | Cy3-ssDNA | 200 nM | 5 to 10-fold improvement over PEG alone |
Experimental Protocol: Surface Passivation with this compound Derivatives
This protocol describes the preparation of a PEGylated surface using a this compound derivative for single-molecule imaging. This procedure is adapted from established PEGylation protocols.
Materials:
-
Microscope glass slides and coverslips
-
This compound with a reactive group (e.g., NHS-ester or silane)
-
Acetone (B3395972), isopropanol (B130326), and ultrapure water
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ) or Potassium Hydroxide (KOH)
-
(3-Aminopropyl)triethoxysilane (APTES) for amine functionalization
-
Sodium bicarbonate buffer (100 mM, pH 8.5)
-
Nitrogen gas stream
-
Sonicator
-
Plasma cleaner (optional)
Procedure:
-
Cleaning the Glass Surface:
-
Sonicate slides and coverslips in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally in ultrapure water for 15 minutes.
-
Dry the glass surfaces with a stream of nitrogen gas.
-
Treat the surfaces with piranha solution for 30 minutes or immerse in 1M KOH and sonicate for 20 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with ultrapure water and dry with nitrogen gas.
-
-
Surface Functionalization (Silanization):
-
Prepare a 2% (v/v) solution of APTES in 95% acetone/5% water.
-
Immerse the cleaned and dried glass surfaces in the APTES solution for 10-30 minutes at room temperature.
-
Rinse the surfaces with acetone and then with ultrapure water.
-
Cure the slides in an oven at 110°C for 30-60 minutes.
-
-
PEGylation with this compound:
-
Prepare a solution of the this compound-NHS ester derivative in 100 mM sodium bicarbonate buffer (pH 8.5). The concentration will depend on the specific derivative used.
-
Sandwich the PEG solution between a slide and a coverslip and incubate in a humid chamber overnight at room temperature.
-
Rinse the surfaces extensively with ultrapure water to remove any unbound PEG molecules.
-
Dry the surfaces with a nitrogen stream. The slides are now ready for single-molecule experiments.
-
II. This compound as a Flexible Linker in Single-Molecule FRET
Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique to measure intramolecular distances and dynamics. The choice of linker to attach fluorescent dyes to a biomolecule is critical. This compound is an excellent candidate for a flexible linker due to its defined length, hydrophilicity, and chemical stability.
Application Note:
Using this compound as a linker in smFRET experiments allows for the precise placement of donor and acceptor fluorophores. Its flexibility ensures that the dyes can freely orient, which is important for accurate FRET measurements. The defined length of the this compound linker helps in calibrating FRET efficiency to distance relationships. Furthermore, its hydrophilic nature minimizes interactions with the labeled biomolecule, reducing the risk of altering its natural conformation and dynamics.
Experimental Protocol: Labeling a Protein with a this compound Linker for smFRET
This protocol outlines the general steps for labeling a protein with a fluorescent dye using a this compound linker.
Materials:
-
Purified protein with a specific labeling site (e.g., a cysteine residue).
-
Fluorescent dye with a reactive group (e.g., maleimide) conjugated to a this compound linker.
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2).
-
Size-exclusion chromatography column for purification.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
Procedure:
-
Protein Preparation:
-
If the protein has existing disulfide bonds that need to be reduced for labeling, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Labeling Reaction:
-
Dissolve the dye-hexaethylene glycol-maleimide conjugate in a small amount of DMSO.
-
Add a 10-fold molar excess of the dye conjugate to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification:
-
Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.
-
The labeled protein is now ready for single-molecule FRET experiments.
-
References
Application Notes and Protocols: The Role of Hexaethylene Glycol in Preventing Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins. The formation of aggregates can lead to loss of biological activity, increased immunogenicity, and reduced product shelf life. Hexaethylene glycol, a small, water-soluble poly(ethylene glycol) (PEG) derivative, has emerged as a promising excipient to mitigate protein aggregation. This document provides a detailed overview of the mechanisms by which this compound stabilizes proteins, presents quantitative data on its efficacy, and offers detailed protocols for key experiments to evaluate its effects.
Mechanism of Action
This compound and other small polyols primarily prevent protein aggregation through a combination of mechanisms that modulate the protein's conformational stability and intermolecular interactions.
-
Preferential Hydration and Steric Exclusion : In an aqueous solution, this compound is preferentially excluded from the protein surface. This phenomenon, known as preferential hydration, increases the thermodynamic cost of exposing hydrophobic residues to the solvent. As a result, the protein is driven to adopt a more compact, stable conformation, which is less prone to unfolding and subsequent aggregation. The flexible chain of this compound also creates a steric barrier around the protein, physically hindering protein-protein interactions that lead to aggregation.
-
Interaction with Hydrophobic Patches : While preferentially excluded from the overall protein surface, this compound can interact favorably with exposed hydrophobic patches on unfolded or partially unfolded proteins. By binding to these aggregation-prone regions, it "shields" them from interacting with other protein molecules, thereby preventing the initiation of the aggregation cascade. This interaction is particularly relevant under stress conditions like elevated temperatures, where proteins are more likely to expose hydrophobic cores.
-
Modulation of Solvent Properties : this compound can alter the bulk solvent properties, such as viscosity and surface tension. Increased viscosity can slow down the diffusion of protein molecules, reducing the frequency of collision and subsequent aggregation.
The following diagram illustrates the proposed mechanism by which this compound prevents protein aggregation.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the effects of short-chain polyethylene (B3416737) glycols (PEGs) and ethylene (B1197577) glycol on the thermal stability of various proteins. This data provides a strong indication of the expected effects of this compound. The change in the midpoint of thermal unfolding (Tm) is a key indicator of protein stability. A decrease in Tm suggests destabilization under thermal stress, which can paradoxically be beneficial in preventing irreversible aggregation by favoring a reversibly unfolded state over an aggregated one.
| Protein | Additive | Concentration | Change in Tm (°C) | Reference |
| Lysozyme | Ethylene Glycol | 20% (v/v) | -5.2 | [1] |
| ß-Lactoglobulin | Ethylene Glycol | 20% (v/v) | -4.0 | [1] |
| Myoglobin | Ethylene Glycol | 20% (v/v) | -3.5 | [1] |
| a-Chymotrypsin | Ethylene Glycol | 20% (v/v) | -2.8 | [1] |
| Ribonuclease A | PEG 200 | 30% (w/v) | -7.0 | [2] |
| Lysozyme | PEG 200 | 30% (w/v) | -5.0 | |
| Chymotrypsinogen | PEG 200 | 30% (w/v) | -4.5 | |
| ß-Lactoglobulin | PEG 200 | 30% (w/v) | -3.0 |
Note: The data presented for ethylene glycol and PEG 200 are analogous and suggest that this compound, as a short-chain PEG, would likely exhibit a similar concentration-dependent effect on the thermal stability of proteins.
Experimental Protocols
To assess the effectiveness of this compound in preventing protein aggregation, a series of biophysical techniques can be employed. Below are detailed protocols for Dynamic Light Scattering (DLS) and Circular Dichroism (CD) spectroscopy.
Dynamic Light Scattering (DLS) for Measuring Protein Aggregation
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Objective: To monitor the change in the hydrodynamic radius (Rh) and polydispersity index (PDI) of a protein solution over time in the presence and absence of this compound.
Materials:
-
Purified protein of interest
-
This compound
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DLS instrument
-
Low-volume quartz cuvettes
-
Syringe filters (0.02 µm or 0.1 µm)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the desired buffer.
-
Prepare a series of this compound solutions in the same buffer at various concentrations (e.g., 1%, 5%, 10%, 20% v/v).
-
For each condition (with and without this compound), mix the protein stock with the respective buffer or this compound solution to the final desired protein concentration (typically 0.1-1.0 mg/mL).
-
Filter all samples through a syringe filter directly into a clean DLS cuvette to remove any pre-existing dust or large aggregates.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 37°C for physiological conditions, or a higher temperature to induce thermal stress).
-
Place the cuvette in the instrument.
-
Set the measurement parameters:
-
Scattering angle (typically 90° or 173°)
-
Acquisition time (e.g., 10-15 runs of 10 seconds each)
-
-
Initiate the measurement. The instrument will collect data on the fluctuations in scattered light intensity.
-
-
Data Analysis:
-
The instrument software will use the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) and the polydispersity index (PDI) are determined.
-
Monitor the Rh and PDI over time for each sample. An increase in Rh and PDI indicates the formation of aggregates.
-
Compare the rate and extent of aggregation in samples with and without this compound.
-
The following diagram illustrates the experimental workflow for DLS analysis.
Circular Dichroism (CD) Spectroscopy for Assessing Protein Secondary Structure
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein, which often precede aggregation.
Objective: To determine the effect of this compound on the thermal stability and secondary structure of a protein.
Materials:
-
Purified protein of interest
-
This compound
-
Appropriate buffer (low in chloride ions and optically transparent in the far-UV region, e.g., phosphate (B84403) buffer)
-
CD spectropolarimeter equipped with a temperature controller
-
Quartz cuvette with a short path length (e.g., 1 mm)
Protocol:
-
Sample Preparation:
-
Prepare protein samples in the appropriate CD buffer with and without this compound at the desired concentrations. The final protein concentration is typically in the range of 0.1-0.2 mg/mL.
-
Ensure the buffer and this compound solutions are degassed to prevent bubble formation during heating.
-
-
CD Measurement (Wavelength Scan):
-
Record the CD spectrum of the protein in the far-UV region (e.g., 190-260 nm) at a constant temperature (e.g., 25°C).
-
Collect a baseline spectrum of the buffer (with and without this compound) and subtract it from the protein spectrum.
-
The resulting spectrum provides information about the secondary structure content (α-helix, β-sheet, random coil) of the protein.
-
-
CD Measurement (Thermal Denaturation):
-
Monitor the CD signal at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins) as a function of temperature.
-
Set the temperature to increase at a controlled rate (e.g., 1°C/minute) over a range that encompasses the protein's unfolding transition.
-
Record the CD signal at regular temperature intervals.
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
Fit the data to a two-state unfolding model to determine the midpoint of the thermal transition (Tm).
-
Compare the Tm values for the protein in the presence and absence of this compound to assess its effect on thermal stability.
-
The following diagram outlines the logical relationship in a CD thermal denaturation experiment.
Conclusion
This compound serves as an effective excipient for preventing protein aggregation by influencing the protein's conformational stability and intermolecular interactions. Its primary mechanisms of action involve preferential hydration, steric hindrance, and interaction with hydrophobic surfaces. The experimental protocols provided herein for Dynamic Light Scattering and Circular Dichroism spectroscopy offer robust methods for researchers and drug development professionals to quantitatively assess the stabilizing effects of this compound on therapeutic proteins. While further studies are needed to fully elucidate the specific quantitative effects of this compound on a wider range of proteins, the available data on analogous short-chain PEGs strongly support its utility in biopharmaceutical formulation.
References
Application Notes: Hexaethylene Glycol (HEG) Derivatives in Advanced Drug Delivery
Hexaethylene glycol (HEG), a monodisperse oligo(ethylene glycol) (OEG), serves as a critical building block in the design of sophisticated drug delivery systems (DDS). Its derivatives offer a unique combination of biocompatibility, hydrophilicity, and precise length, enabling the creation of well-defined drug conjugates, linkers, and nanocarriers. Unlike polydisperse polyethylene (B3416737) glycols (PEGs), HEG's defined structure is advantageous for the synthesis of discrete, multimodal agents for therapy and diagnostics.[1] The covalent attachment of HEG and its derivatives, a process analogous to PEGylation, can enhance the aqueous solubility of hydrophobic drugs, prolong circulation time, and minimize nonspecific uptake by the reticuloendothelial system.[2][3]
The terminals of HEG can be readily modified to introduce a wide range of functional groups, creating heterobifunctional linkers.[1] These linkers are instrumental in conjugating therapeutic molecules to targeting ligands, imaging agents, or nanoparticle surfaces.[1] This versatility allows for the development of targeted and stimuli-responsive DDS that can release their payload in response to specific environmental triggers found in pathological tissues, such as changes in pH or temperature.
Key Applications and Advantages:
-
Stimuli-Responsive Systems: HEG derivatives are incorporated into polymers that respond to specific triggers in the tumor microenvironment.
-
pH-Sensitive Delivery: Formulations can be designed to be stable at physiological pH (7.4) but release the drug in the acidic environment of tumors (pH ~6.5) or endosomes/lysosomes (pH 5.0). This is often achieved by incorporating acid-labile linkages like orthoesters or hydrazones. For instance, a dual-sensitive micelle system showed a cumulative drug release of 89.7% in a simulated tumor microenvironment (pH 5.0 with GSH) compared to only 16.7% in a normal physiological environment over 72 hours.
-
Thermo-responsive Delivery: HEG analogues can be copolymerized to create materials with a Lower Critical Solution Temperature (LCST) around physiological temperatures. Below the LCST, the polymer is hydrophilic and retains the drug; above the LCST (e.g., in hyperthermia-treated tumors), it becomes hydrophobic, destabilizing the carrier and triggering rapid drug release. Studies have shown that drug release can be significantly enhanced at temperatures above the LCST (e.g., 41°C) compared to body temperature (37°C).
-
-
Targeted Drug Delivery: The functional end-groups of HEG derivatives allow for the attachment of targeting moieties such as antibodies, peptides, or small molecules (e.g., hyaluronic acid) that bind to receptors overexpressed on cancer cells. This active targeting strategy increases drug accumulation at the desired site, enhancing therapeutic efficacy and reducing off-target toxicity.
-
Enhanced Pharmacokinetics: By conjugating drugs to HEG derivatives, their hydrodynamic volume is increased, which reduces renal clearance and prolongs their circulation half-life. This "stealth" effect, similar to that of larger PEGs, shields the drug carrier from the immune system, preventing rapid clearance by macrophages.
Quantitative Data on HEG-Based Drug Delivery Systems
The following tables summarize key performance metrics of various drug delivery systems incorporating HEG or its oligo(ethylene glycol) analogues, as reported in the literature.
Table 1: Physicochemical Properties of HEG-Analogue Micelles
| Copolymer System | Molar Ratio (MEO₂MA/OEGMA) | Blank Micelle Size (nm) | Drug-Loaded Micelle Size (nm) | Drug Loading (%) | LCST (°C) | Reference |
|---|---|---|---|---|---|---|
| P(MEO₂MA-co-OEGMA)-b-PLLA-b-P(MEO₂MA-co-OEGMA) | 79/21 | 102.5 | 37.6 | 10.8 | 38.3 | |
| P(MEO₂MA-co-OEGMA)-b-PLLA-b-P(MEO₂MA-co-OEGMA) | 62/38 | 55.4 | 30.1 | 5.9 | 40.6 | |
| P(MEO₂MA-co-OEGMA)-b-PLLA-b-P(MEO₂MA-co-OEGMA) | 42/58 | 20.7 | 25.3 | 3.2 | 45.1 |
Data for Curcumin-loaded micelles.
Table 2: Drug Release Characteristics of Stimuli-Responsive Systems
| System Type | Stimulus | Condition | Cumulative Release (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| pH/Reduction Dual-Sensitive Micelles | pH 5.0 + GSH | Simulated Tumor Microenvironment | 89.7 ± 11.7 | 72 | |
| pH/Reduction Dual-Sensitive Micelles | pH 7.4 | Normal Physiological Environment | 16.7 ± 6.1 | 72 | |
| Thermo-responsive Micelles | Temperature | 41°C (Above LCST) | ~75 | 48 |
| Thermo-responsive Micelles | Temperature | 37°C (Below LCST) | ~55 | 48 | |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key HEG intermediate, its conjugation to a model drug, and the formulation of drug-loaded nanoparticles.
Protocol 1: Synthesis of α-Azido-ω-hydroxy-hexa(ethylene glycol) (N₃-HEG-OH)
This protocol describes the desymmetrization of hexa(ethylene glycol) to create a heterobifunctional derivative suitable for "click" chemistry. The procedure involves mesylation of one hydroxyl group followed by nucleophilic substitution with sodium azide (B81097).
Materials:
-
Hexa(ethylene glycol) (HO-HEG-OH)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Ethanol (B145695) (EtOH)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
Brine solution
Procedure:
-
Mesylation Reaction: a. Dissolve dry hexa(ethylene glycol) (1 eq.) in anhydrous CH₂Cl₂ in an oven-dried flask under an inert argon atmosphere. b. Add triethylamine (1.3 eq.) to the solution. c. Cool the mixture to -10°C in an ice-salt bath. d. Add methanesulfonyl chloride (2.1 eq.) dropwise to the cooled solution while stirring. e. Allow the reaction to warm to room temperature and stir for 12 hours. f. Quench the reaction by adding deionized water. Extract the organic phase with CH₂Cl₂ (3 times). g. Wash the combined organic phases with brine solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated intermediate (mPEG-OMs).
-
Azidation Reaction: a. Dissolve the dry mPEG-OMs intermediate (1 eq.) in ethanol in a flask under an argon atmosphere. b. Add sodium azide (1.5 eq.) to the solution. c. Reflux the mixture for 12 hours. d. After cooling to room temperature, concentrate the solution using a rotary evaporator. e. Dissolve the residue in CH₂Cl₂ and wash with deionized water. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, N₃-HEG-OH, as a viscous liquid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Drug Conjugation via Click Chemistry
This protocol details the conjugation of an alkyne-modified model drug to the N₃-HEG-OH linker synthesized in Protocol 1.
Materials:
-
N₃-HEG-OH
-
Alkyne-functionalized drug
-
Copper(I) bromide (CuBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve N₃-HEG-OH (1 eq.) and the alkyne-functionalized drug (1 eq.) in anhydrous THF in a reaction flask.
-
Add DIPEA (as a base) to the solution.
-
Add the catalyst, copper(I) bromide, to initiate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the resulting HEG-drug conjugate using column chromatography to remove unreacted starting materials and the catalyst.
Protocol 3: Formulation of Drug-Loaded Micelles via Membrane Hydration
This protocol describes the self-assembly of an amphiphilic block copolymer containing the HEG-drug conjugate into micelles.
Materials:
-
Amphiphilic block copolymer (e.g., HEG-drug conjugated to a hydrophobic polymer block like polylactide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform (B151607) or other suitable organic solvent
Procedure:
-
Dissolve a known amount of the amphiphilic HEG-drug conjugate copolymer in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin polymer film on the flask wall.
-
Place the flask under high vacuum for at least 12 hours to remove any residual solvent.
-
Hydrate the thin film by adding a pre-warmed (e.g., 60°C) PBS (pH 7.4) solution to the flask.
-
Agitate the mixture gently until the film is completely dispersed, forming a micellar solution.
-
To obtain a uniform size distribution, the resulting solution can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
-
Characterize the resulting drug-loaded micelles for particle size, polydispersity index (PDI), and drug loading content using techniques such as Dynamic Light Scattering (DLS) and UV-Vis Spectroscopy.
Visualizations
The following diagrams illustrate key workflows and mechanisms associated with HEG-based drug delivery systems.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
Application Notes & Protocols: Functionalization of Surfaces with Hexaethylene Glycol to Reduce Biofouling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of various surfaces with hexaethylene glycol (or longer polyethylene (B3416737) glycol, PEG) to mitigate biofouling. The presented methods are designed to create robust, protein-resistant surfaces essential for a wide range of biomedical and biotechnological applications, from medical implants to drug delivery systems and biosensors.[1][2][3]
Introduction to this compound for Antifouling Surfaces
Biofouling, the non-specific adsorption of biomolecules such as proteins, followed by cell and bacterial adhesion, is a significant challenge in the development of medical devices and in many research applications.[3] Surfaces modified with polyethylene glycol (PEG) and its shorter oligomers, like this compound, have demonstrated exceptional ability to resist biofouling.[2] This property is attributed to the formation of a hydrophilic layer that creates a steric barrier, preventing the close approach of proteins and cells to the surface. The flexible, hydrophilic chains of PEG are thought to create an "excluded volume" effect that repels biomolecules.
The effectiveness of the antifouling coating is influenced by factors such as the density and length of the grafted PEG chains. A high density of grafted PEG chains is generally more effective at preventing protein adsorption.
Quantitative Data on Antifouling Efficacy
The following tables summarize the quantitative data from various studies on the reduction of biofouling after surface functionalization with PEG derivatives.
Table 1: Reduction in Protein Adsorption
| Surface Material | PEG Derivative | Protein Tested | Reduction in Adsorption | Reference |
| Polydimethylsiloxane (PDMS) | Polyethylene glycol diacrylate (PEG-DA) | Albumin | 66% | |
| Gold (Au) | Poly(ethylene glycol) methacrylate (B99206) (PEGMA) | Not specified | Complete repulsion | |
| Stainless Steel (SS) | Silane-polyethylene glycol (silane-PEG) | Not specified | ~70% | |
| Poly(tetrafluoroethylene) (PTFE) | Methoxy poly(ethylene glycol) monomethacrylate (PEGMA) | Bovine Serum Albumin | Highly effective prevention | |
| Gold (Au) | Tri(ethylene glycol)-terminated alkanethiol | Fibrinogen | Substantial resistance |
Table 2: Reduction in Cell and Bacterial Adhesion
| Surface Material | PEG Derivative | Organism Tested | Reduction in Adhesion | Reference |
| Gold (Au) | Poly(ethylene glycol) methacrylate (PEGMA) | Platelets | Complete repulsion | |
| Stainless Steel (SS) | Silane-polyethylene glycol (silane-PEG) | E. coli | >65% | |
| PEG-based Hydrogel | PEG-based hydrogel | Barnacle larvae, algal zoospores, diatoms, bacteria | Excellent antifouling properties |
Experimental Protocols
The following are detailed protocols for the functionalization of common laboratory surfaces with this compound or similar PEG derivatives.
Protocol 1: Self-Assembled Monolayer (SAM) of this compound-Thiol on Gold Surfaces
This protocol describes the formation of a dense, well-ordered monolayer of this compound-terminated alkanethiols on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
This compound-terminated alkanethiol
-
Ethanol (B145695), absolute
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas, high purity
-
Glassware for solution preparation and incubation
Procedure:
-
Substrate Preparation:
-
Clean the gold substrates by immersing them in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the this compound-terminated alkanethiol in absolute ethanol.
-
Immerse the clean, dry gold substrates in the thiol solution.
-
Incubate for at least 18 hours at room temperature in a covered container to prevent contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any non-covalently bound thiols.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Store the modified substrates in a clean, dry environment until use.
-
Protocol 2: Grafting of Poly(ethylene glycol) methacrylate (PEGMA) onto Plasma-Treated Polymer Surfaces
This protocol is suitable for modifying polymer surfaces such as Polytetrafluoroethylene (PTFE) to render them resistant to biofouling.
Materials:
-
Polymer substrates (e.g., PTFE films)
-
Methoxy poly(ethylene glycol) monomethacrylate (PEGMA)
-
Deionized water
-
Argon gas
-
UV light source (e.g., 365 nm)
-
Plasma cleaner/etcher
-
Reaction vessel
Procedure:
-
Plasma Pre-treatment:
-
Place the polymer substrates in the chamber of a plasma cleaner.
-
Evacuate the chamber and then introduce argon gas.
-
Treat the surfaces with argon plasma for a specified time (e.g., 2 minutes) to activate the surface by creating reactive functional groups.
-
-
UV-induced Graft Copolymerization:
-
Prepare an aqueous solution of PEGMA at the desired concentration (e.g., 10-50 mg/mL).
-
Place the plasma-treated substrates in the PEGMA solution within a reaction vessel.
-
Expose the reaction vessel to UV irradiation for a set period (e.g., 30-120 minutes) to initiate the graft polymerization of PEGMA onto the activated polymer surface.
-
-
Washing and Drying:
-
Remove the substrates from the PEGMA solution.
-
Wash the surfaces extensively with deionized water to remove any ungrafted polymer.
-
Dry the functionalized substrates in a vacuum oven or under a stream of nitrogen.
-
Visualizations
Signaling Pathways and Mechanisms
The following diagram illustrates the general mechanism by which a this compound-functionalized surface resists biofouling.
Caption: Mechanism of biofouling resistance on a this compound-functionalized surface.
Experimental Workflows
The following diagrams illustrate the experimental workflows for the protocols described above.
Workflow for Protocol 3.1: SAM on Gold
Caption: Workflow for creating a self-assembled monolayer of this compound-thiol on a gold surface.
Workflow for Protocol 3.2: Grafting on Polymer
Caption: Workflow for grafting poly(ethylene glycol) methacrylate onto a polymer surface.
Characterization of Functionalized Surfaces
To confirm the successful functionalization of the surface and to assess its properties, the following characterization techniques are recommended:
-
Contact Angle Measurement: A significant decrease in the water contact angle indicates a more hydrophilic surface, consistent with successful PEG grafting.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of the C-O bonds characteristic of the ethylene (B1197577) glycol units.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the visualization of the polymer coating and assessment of surface roughness.
-
Ellipsometry: This technique can be used to measure the thickness of the grafted PEG layer.
Conclusion
The functionalization of surfaces with this compound and other PEG derivatives is a highly effective strategy for reducing biofouling. The protocols and data presented here provide a foundation for researchers and professionals in drug development and biomedical engineering to create biocompatible and protein-resistant surfaces for a variety of applications. The choice of functionalization method will depend on the substrate material and the specific requirements of the application. Proper characterization is crucial to ensure the quality and performance of the antifouling coating.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Commercial Hexaethylene Glycol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of commercial hexaethylene glycol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound can contain several impurities that may interfere with sensitive applications. The most common impurities include:
-
Water: Due to the hygroscopic nature of glycols.
-
Other Polyethylene (B3416737) Glycols: Shorter or longer chain glycols (e.g., tetraethylene glycol, pentaethylene glycol, heptaethylene glycol).
-
Peroxides: Formed by autoxidation in the presence of oxygen, especially when exposed to light and heat.[1][2]
-
Aldehydes and other oxidation products: Resulting from the degradation of the glycol.
-
Residual catalysts and reagents: From the manufacturing process.
Q2: How can I assess the purity of my this compound?
Gas Chromatography with Flame Ionization Detection (GC-FID) is a common and effective method for determining the purity of this compound and quantifying impurities.[3][4][5] Karl Fischer titration is the standard method for quantifying water content. Peroxide test strips or a ferrous ion oxidation-xylenol orange (FOX) assay can be used to determine peroxide levels.
Q3: What is the most effective method for purifying this compound?
The most effective method depends on the specific impurities you need to remove. A combination of treatments is often necessary for high-purity applications.
-
Vacuum Distillation is highly effective for removing less volatile impurities and other glycols.
-
Activated Carbon Treatment is useful for removing organic color and some degradation products.
-
Chemical Treatment with agents like ferrous sulfate (B86663) can remove peroxide impurities.
-
Molecular Sieves are excellent for removing residual water.
Troubleshooting Guides
Issue 1: High Water Content in this compound
Symptoms:
-
Inaccurate concentrations for aqueous solutions.
-
Side reactions in water-sensitive experiments.
-
Broad peak for water in GC analysis.
Troubleshooting Steps:
-
Initial Drying: For significant amounts of water, a preliminary drying step is recommended before fine purification.
-
Molecular Sieves: Use 3Å or 4Å molecular sieves for efficient water removal.
-
Protocol: Add activated molecular sieves (10-20% w/v) to the this compound. Allow to stand for at least 24 hours, with occasional swirling. The solvent can then be decanted or distilled.
-
-
Vacuum Distillation: This will also remove water, though it is more energy-intensive for large amounts.
Issue 2: Presence of Peroxide Impurities
Symptoms:
-
Unwanted oxidation of sensitive reagents or products.
-
Positive result with peroxide test strips.
-
Potential for hazardous reactions upon heating.
Troubleshooting Steps:
-
Chemical Treatment with Ferrous Sulfate: This method effectively reduces peroxides.
-
Protocol: Prepare a saturated solution of ferrous sulfate (FeSO₄·7H₂O) in water. For every 100 mL of this compound, add 10 mL of the ferrous sulfate solution. Stir vigorously for several hours. The aqueous layer can be separated, and the glycol should be washed with deionized water, dried with a suitable agent like anhydrous sodium sulfate, and then further purified by vacuum distillation.
-
-
Activated Alumina (B75360) Column: Passing the solvent through a column of activated alumina can also remove peroxides.
Issue 3: Discoloration or Presence of Organic Impurities
Symptoms:
-
Yellowish or brownish tint to the liquid.
-
Presence of unknown peaks in the GC chromatogram.
Troubleshooting Steps:
-
Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb a wide range of organic impurities.
-
Protocol: Add activated carbon (1-5% w/v) to the this compound. Stir the mixture at room temperature for several hours. Remove the activated carbon by filtration. For very fine particles, a celite bed or a membrane filter may be necessary.
-
Issue 4: Presence of Other Glycols
Symptoms:
-
Multiple peaks in the glycol region of the GC chromatogram.
-
Inconsistent physical properties (e.g., viscosity, boiling point).
Troubleshooting Steps:
-
Fractional Vacuum Distillation: This is the most effective method for separating glycols with different boiling points.
-
Protocol: Set up a fractional distillation apparatus for vacuum operation. A column with high theoretical plates (e.g., a Vigreux or packed column) is recommended. The pressure should be maintained at a low level (e.g., <1 mmHg) to reduce the boiling point and prevent thermal degradation. Collect fractions at different temperature ranges and analyze their purity by GC-FID.
-
Experimental Protocols
Protocol 1: General Purification Workflow for Commercial this compound
This protocol outlines a comprehensive procedure for purifying commercial this compound to a high degree of purity.
Materials:
-
Commercial this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Activated carbon, granular
-
Molecular sieves, 3Å or 4Å
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flasks
-
Fractional distillation column (Vigreux or packed)
-
Vacuum distillation apparatus
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Filtration apparatus (Buchner funnel, filter paper, celite or membrane filter)
-
Separatory funnel
Procedure:
-
Peroxide Removal:
-
In a round-bottom flask, add the commercial this compound.
-
For every 100 mL of glycol, add 10 mL of a freshly prepared saturated aqueous solution of ferrous sulfate.
-
Stir the mixture vigorously for 4-6 hours at room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Wash the glycol layer twice with equal volumes of deionized water.
-
-
Activated Carbon Treatment:
-
Transfer the washed this compound to a dry flask.
-
Add 2-3% (w/v) of activated carbon.
-
Stir the mixture for at least 4 hours at room temperature.
-
Remove the activated carbon by filtration. A celite bed may be used to aid in the removal of fine particles.
-
-
Drying:
-
To the filtered glycol, add anhydrous sodium sulfate to remove bulk water. Swirl and let it stand for 1-2 hours.
-
Decant the glycol into a clean, dry flask containing activated 3Å or 4Å molecular sieves (10% w/v).
-
Let it stand for at least 24 hours.
-
-
Fractional Vacuum Distillation:
-
Set up a fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Transfer the dried this compound to the distillation flask. Add a magnetic stir bar.
-
Begin stirring and apply vacuum.
-
Once a stable low pressure is achieved, begin heating the flask gently.
-
Collect a forerun fraction, which will contain any remaining volatile impurities.
-
Collect the main fraction at a stable temperature and pressure. The boiling point of this compound is approximately 180-185 °C at 1 mmHg.
-
Leave a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Analyze the purity of the collected fraction by GC-FID and Karl Fischer titration.
-
Quantitative Data Summary (Expected Purity)
| Purification Step | Target Impurity | Expected Purity/Impurity Level | Analytical Method |
| Initial Commercial Grade | Water, Peroxides, Other Glycols | >95% | GC-FID, KF, Peroxide Test |
| After Ferrous Sulfate Wash | Peroxides | < 1 ppm | Peroxide Test |
| After Activated Carbon | Organic Impurities, Color | Colorless | Visual, GC-FID |
| After Molecular Sieves | Water | < 50 ppm | Karl Fischer |
| After Vacuum Distillation | All non-volatile impurities, other glycols | >99.5% | GC-FID |
Note: The exact efficiency of each step may vary depending on the initial quality of the commercial this compound. The provided values are typical expectations.
Visualizations
Caption: General workflow for the purification of commercial this compound.
Caption: Troubleshooting logic for identifying and removing impurities from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of peroxides in polyethylene glycols by vacuum drying: Implications in the stability of biotech and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protein Crystallization with Hexaethylene Glycol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein crystallization experiments using hexaethylene glycol (HEG).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (HEG) in protein crystallization?
This compound acts as a precipitating agent. By competing for water molecules in the solution, it reduces the solubility of the protein, gradually increasing its concentration to a supersaturated state, which is necessary for crystal formation.[1][2] Its small size and hydrophilic nature can also help to organize water molecules and mediate crystal contacts.
Q2: When should I choose this compound over other higher molecular weight polyethylene (B3416737) glycols (PEGs)?
This compound, as a low molecular weight PEG, is often effective in conditions where larger PEGs fail.[3][4] It can be particularly useful for proteins that are sensitive to the high viscosity or excluded volume effects of larger polymers. Due to its smaller size, it can access different surface areas of the protein and potentially promote different crystal packing arrangements.
Q3: What are the most common problems encountered when using this compound for protein crystallization?
The most frequent issues include:
-
No crystals, clear drop: The protein remains soluble and has not reached supersaturation.
-
Amorphous precipitate: The protein has come out of solution too rapidly and in a disordered manner.
-
Phase separation: The solution separates into two distinct liquid phases, a protein-rich and a protein-poor phase.[5]
-
Microcrystals or poor-quality crystals: Nucleation is too rapid, leading to a large number of small crystals or crystals with defects.
Q4: Can impurities in this compound affect my crystallization experiment?
Yes, impurities such as peroxides and formaldehydes, which can form from the auto-oxidation of PEGs, can lead to protein degradation and aggregation, thereby hindering crystallization. It is advisable to use high-purity HEG or to purify it if you suspect degradation.
Troubleshooting Guides
Issue 1: No Crystals, Clear Drop
This outcome indicates that the protein concentration has not reached the necessary level of supersaturation for nucleation to occur.
Troubleshooting Steps:
-
Increase Precipitant Concentration: The most direct approach is to increase the concentration of this compound. This can be done by setting up a new screen with a higher HEG concentration range or by using a vapor diffusion setup with a higher precipitant concentration in the reservoir.
-
Increase Protein Concentration: A higher initial protein concentration will require a lower precipitant concentration to reach supersaturation. If possible, concentrate your protein sample.
-
Vary the pH: The solubility of a protein is highly dependent on pH and is often at a minimum near its isoelectric point (pI). Screening a range of pH values can help identify a condition where the protein is less soluble and more prone to crystallization.
-
Change the Temperature: Temperature affects protein solubility and the kinetics of crystallization. Experiment with different temperatures (e.g., 4°C and 20°C).
-
Alter the Drop Ratio: In vapor diffusion experiments, changing the ratio of protein to precipitant solution in the drop can alter the equilibration pathway and final concentrations.
Issue 2: Amorphous Precipitate
An amorphous precipitate forms when the protein comes out of solution too quickly and in a disordered state, indicating that the level of supersaturation is too high.
Troubleshooting Steps:
-
Decrease Precipitant Concentration: Lower the concentration of this compound to slow down the precipitation process.
-
Decrease Protein Concentration: Using a more dilute protein sample can help to avoid reaching the precipitation zone of the phase diagram too quickly.
-
Vary the pH: Move the pH away from the protein's isoelectric point to increase its solubility and slow down precipitation.
-
Add Salt: In some cases, low concentrations of salt can increase protein solubility in the presence of PEGs, thereby slowing down precipitation.
-
Use Additives: Certain small molecules can act as "salting-in" agents or bind to the protein and alter its solubility. Consider using an additive screen.
Issue 3: Phase Separation
Phase separation is the formation of two distinct liquid phases and can sometimes be a precursor to crystallization. However, it can also inhibit the formation of well-ordered crystals.
Troubleshooting Steps:
-
Adjust Precipitant and Protein Concentrations: Fine-tuning the concentrations of both this compound and the protein can shift the equilibrium away from liquid-liquid phase separation and towards the nucleation zone.
-
Modify Ionic Strength: The addition of salt can influence protein-protein interactions and modulate phase separation. Screen a range of salt concentrations.
-
Change the Temperature: Temperature can significantly affect the phase boundary. Experiment with different incubation temperatures.
-
Introduce Additives: Additives can alter the protein's surface properties and its interaction with the solvent and precipitant, potentially suppressing phase separation.
Issue 4: Microcrystals or Poor-Quality Crystals
The formation of numerous small or poorly formed crystals suggests that the nucleation rate is too high, leaving insufficient protein in solution for the growth of larger, well-ordered crystals.
Troubleshooting Steps:
-
Decrease Supersaturation: This can be achieved by slightly lowering the this compound concentration, reducing the protein concentration, or moving the pH to a point of higher solubility.
-
Seeding: Microseeding or macroseeding with crushed crystals from a previous experiment can provide a template for growth and promote the formation of larger, single crystals.
-
Optimize Temperature: A slower temperature change or incubation at a different temperature can slow down nucleation and favor crystal growth.
-
Additive Screening: Certain additives can act as "crystal improvers" by binding to the crystal lattice and promoting better-ordered growth.
Data Presentation
Table 1: Typical Starting Conditions and Optimization Ranges for Protein Crystallization with this compound
| Parameter | Typical Starting Concentration | Optimization Range | Rationale |
| This compound | 10 - 30% (v/v) | 5 - 40% (v/v) | Primary variable to control protein supersaturation. |
| Protein Concentration | 5 - 20 mg/mL | 2 - 50 mg/mL | Higher concentrations require less precipitant. |
| pH | 5.5 - 8.5 | 4.0 - 9.5 | Protein solubility is pH-dependent; screen a wide range. |
| Temperature | 4°C or 20°C | 4°C to 37°C | Affects solubility and kinetics of nucleation and growth. |
| Additives (e.g., Salts) | 0.1 - 0.2 M | 0.05 - 1.0 M | Modulates protein solubility and protein-protein interactions. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Grid Screen
This protocol is designed to systematically vary the concentration of this compound and pH to find optimal conditions for crystal growth.
Materials:
-
Purified protein solution (e.g., 10 mg/mL in a low ionic strength buffer)
-
This compound stock solution (e.g., 50% v/v)
-
Buffer stock solutions at various pH values (e.g., 1.0 M stocks of Sodium Acetate pH 4.5, 5.0, 5.5; HEPES pH 7.0, 7.5, 8.0)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Pipettes and tips
Methodology:
-
Prepare Reservoir Solutions: In a deep-well block or individual tubes, prepare a grid of reservoir solutions. For a 6x4 grid, for example, vary the HEG concentration along the x-axis (e.g., 10%, 15%, 20%, 25%, 30%, 35%) and the pH along the y-axis (e.g., pH 5.0, 6.0, 7.0, 8.0). Keep the buffer concentration constant (e.g., 0.1 M).
-
Set up Crystallization Plates: Pipette the prepared reservoir solutions into the wells of the crystallization plate.
-
Prepare the Drop: On a cover slip (for hanging drop) or in the drop well (for sitting drop), mix your protein solution with the corresponding reservoir solution at a 1:1 ratio (e.g., 1 µL protein + 1 µL reservoir solution).
-
Seal and Incubate: Seal the crystallization plate and incubate at a constant temperature (e.g., 20°C).
-
Monitor Crystal Growth: Regularly inspect the drops under a microscope over several days to weeks, recording any changes such as precipitation, phase separation, or crystal formation.
Protocol 2: Screening for Additives to Improve Crystal Quality
This protocol is for situations where initial conditions yield poor-quality crystals or amorphous precipitate.
Materials:
-
Protein solution
-
Optimal crystallization condition (reservoir solution containing HEG and buffer)
-
Additive screen kit (commercially available or custom-made with salts, small molecules, etc.)
-
Crystallization plates
Methodology:
-
Prepare Additive-Containing Reservoir Solutions: Prepare your optimal reservoir solution and add each additive from the screen to a final concentration as recommended by the manufacturer (typically in the mM to low M range).
-
Set up Crystallization Drops: Mix your protein solution with the additive-containing reservoir solutions in a 1:1 ratio.
-
Seal and Incubate: Seal the plate and incubate under the same conditions as your initial successful experiment.
-
Evaluate Results: Compare the outcomes in the presence of different additives. Look for conditions that result in larger, single crystals, or a reduction in precipitation.
Visualizations
Caption: Troubleshooting workflow for "No Crystals, Clear Drop".
Caption: Troubleshooting workflow for "Amorphous Precipitate".
References
- 1. di.univr.it [di.univr.it]
- 2. xray.cz [xray.cz]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Rationalization of Membrane Protein Crystallization with Polyethylene Glycol Using a Simple Depletion Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Phase Separation in Hexaethylene Glycol-Containing Mixtures
Welcome to the technical support center for hexaethylene glycol (hexa-EG) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of this compound mixtures?
A1: Phase separation is the phenomenon where a single-phase liquid mixture, such as a drug dissolved in a hexa-EG based solvent system, separates into two or more distinct liquid phases. This can manifest as cloudiness (turbidity), the formation of layers, or the precipitation of one of the components. This process is often reversible and is influenced by factors like temperature, pressure, and the concentration of components.
Q2: What are the primary causes of phase separation in aqueous hexa-EG solutions?
A2: The primary causes include:
-
Temperature Changes: this compound and its derivatives can exhibit a lower critical solution temperature (LCST), or "cloud point," in aqueous solutions. Above this temperature, the mixture becomes cloudy and phase separates.[1]
-
Addition of Electrolytes (Salting Out): The addition of salts can decrease the solubility of hexa-EG in water, leading to phase separation. This "salting-out" effect is dependent on the type and concentration of the salt.[2]
-
Concentration of Components: The relative concentrations of hexa-EG, water, the active pharmaceutical ingredient (API), and any other excipients can significantly impact the stability of the mixture.
-
pH Changes: Variations in pH can alter the ionization state of the API or other components, affecting their solubility and potentially leading to precipitation.
Q3: How can I prevent phase separation in my hexa-EG formulation?
A3: Several strategies can be employed:
-
Temperature Control: Maintaining the temperature of the mixture below its cloud point is crucial.
-
Use of Co-solvents: Incorporating co-solvents like ethanol, propylene (B89431) glycol, or lower molecular weight polyethylene (B3416737) glycols (PEGs) can increase the solubility of the API and other components, thereby preventing precipitation.
-
Addition of Stabilizers/Surfactants: Non-ionic surfactants can help to stabilize the mixture and prevent the aggregation of drug molecules.
-
pH Adjustment: Buffering the formulation to a pH where the API is most soluble can prevent pH-induced precipitation.
-
Careful Selection of Salts: If salts are necessary in the formulation, choosing salts that have a minimal salting-out effect is important.
Q4: What are the signs that my hexa-EG mixture is undergoing phase separation?
A4: Visual inspection is the first line of detection. Look for:
-
Cloudiness or Turbidity: The solution loses its clarity.
-
Precipitation: Solid particles become visible in the solution.
-
Layer Formation: Two distinct liquid layers become apparent.
-
Changes in Viscosity: A noticeable change in the flow characteristics of the liquid can sometimes indicate the onset of phase separation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Solution becomes cloudy upon heating. | The temperature has exceeded the cloud point of the mixture. | 1. Determine the cloud point of your specific formulation (see Experimental Protocol 1). 2. Maintain the working and storage temperature of your solution below the determined cloud point. 3. Consider reformulating with a higher concentration of a co-solvent to increase the cloud point. |
| A precipitate forms after adding a salt. | The salt is causing a "salting-out" effect, reducing the solubility of hexa-EG or the API. | 1. Reduce the concentration of the salt. 2. If possible, substitute the salt with one that has a lower salting-out potential (e.g., salts with ions lower in the Hofmeister series). 3. Increase the concentration of hexa-EG or add a suitable co-solvent to improve the solubility of the components. |
| The API crashes out of solution over time. | The formulation is supersaturated, or there are slow crystallization kinetics. | 1. Determine the equilibrium solubility of the API in the solvent system. 2. Consider adding a crystallization inhibitor or a stabilizer. 3. Evaluate the impact of storage conditions (temperature, light exposure) on stability.[3][4][5] |
| Two liquid layers form. | The components of the mixture are immiscible at the current concentrations or temperature. | 1. Adjust the ratio of the solvents. 2. Incorporate a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB) to emulsify the mixture. 3. Homogenize the mixture using high-shear mixing. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H26O7 | |
| Molecular Weight | 282.33 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.127 g/mL at 25 °C | |
| Melting Point | 5-7 °C | |
| Boiling Point | 217 °C at 4 mmHg | |
| Refractive Index | n20/D 1.465 | |
| Solubility in Water | Soluble | |
| Solubility in Organic Solvents | Soluble in ethyl acetate (B1210297) and dichloromethane |
Table 2: Influence of NaCl on the Cloud Point of a Surfactant Solution
| NaCl Concentration (% by weight) | Cloud Point Depression (°C) |
| 4.9 | ~12 |
| 12.1 | ~23.4 |
Note: Data adapted from a study on polyethoxylate surfactants, which demonstrates the general principle of the salting-out effect on cloud point. Specific values for this compound may vary.
Experimental Protocols
Protocol 1: Determination of Cloud Point
Objective: To determine the temperature at which a this compound-containing solution becomes cloudy, indicating the onset of phase separation.
Materials:
-
Your this compound formulation
-
Temperature-controlled water bath or heating block
-
Calibrated thermometer or thermocouple
-
Clear glass test tube or vial
-
Light source and a dark background for visual observation
Procedure:
-
Place a sample of your formulation into the clear glass test tube.
-
Place the test tube in the temperature-controlled bath at a temperature where the solution is clear.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 1 °C per minute).
-
Continuously observe the sample against the dark background with good illumination.
-
The cloud point is the temperature at which the first sign of turbidity or cloudiness is observed.
-
For more precise measurements, a particle counter can be used to detect the sharp increase in the number of particles as the new phase forms.
Protocol 2: Visual Inspection for Phase Separation
Objective: To visually assess a this compound formulation for signs of physical instability.
Materials:
-
Your this compound formulation in its final container (e.g., vial, syringe)
-
A well-lit inspection station with a black and a white background
-
Magnifying glass (optional)
Procedure:
-
Hold the container against the white background and gently swirl or invert it. Look for any dark particles or colored matter.
-
Hold the container against the black background and gently swirl or invert it. Look for any light-colored particles, haziness, or precipitation.
-
Observe the solution for any layering or separation of liquids.
-
Check for any changes in color or clarity compared to a freshly prepared sample or a reference standard.
-
The product should be "essentially free from visible particulates."
Protocol 3: Detection of Aggregation using Dynamic Light Scattering (DLS)
Objective: To detect the presence of sub-visible aggregates that may be precursors to phase separation.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Appropriate cuvettes for the DLS instrument
-
Your this compound formulation, filtered if necessary to remove dust
Procedure:
-
Equilibrate the DLS instrument to the desired temperature.
-
Carefully transfer your sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's operating instructions.
-
Analyze the data to determine the particle size distribution. The presence of a population of larger particles may indicate aggregation. DLS is particularly sensitive to the presence of aggregates due to the molecular weight dependence of particle scattering intensity.
Diagrams
Caption: Troubleshooting workflow for addressing phase separation in this compound mixtures.
Caption: Experimental workflow for determining the cloud point of a solution.
References
Issues with hexaethylene glycol degradation in long-term experiments.
Welcome to the technical support center for hexaethylene glycol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the long-term stability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on degradation to ensure the integrity and success of your research.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in long-term experiments.
Issue 1: Unexpected pH drop in my this compound solution.
-
Question: My aqueous solution containing this compound has become increasingly acidic over time. What could be the cause and how can I fix it?
-
Answer: A decrease in pH is a strong indicator of oxidative degradation.[1][2] In the presence of oxygen, especially when heated, glycols can degrade into carboxylic acids such as formic acid, acetic acid, and glycolic acid.[1][2]
Troubleshooting Steps:
-
Confirm Degradation: Analyze a sample of your solution using ion chromatography (IC) to identify and quantify the presence of acidic degradation products.[3]
-
Oxygen Exclusion: Purge your solution and the headspace of your container with an inert gas like nitrogen or argon to remove oxygen. For ongoing experiments, maintain an inert atmosphere.
-
Temperature Control: If your experiment involves heating, ensure that the temperature does not exceed the recommended limits for this compound, as high temperatures accelerate thermal decomposition.
-
Antioxidant Addition: Consider adding an antioxidant to your formulation to prevent oxidative degradation. Common choices for polymers include hindered phenols and phosphites.
-
Issue 2: I'm observing a change in the physical properties (color, viscosity) of my this compound solution.
-
Question: My this compound solution has developed a yellow tint and seems more viscous. What is happening?
-
Answer: Discoloration and changes in viscosity are often signs of thermal and oxidative degradation. These changes can result from the formation of various degradation byproducts.
Troubleshooting Steps:
-
Visual Inspection: Note any changes in color, clarity, or the presence of precipitates.
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to quantify the color change. Employ techniques like ¹H NMR or FTIR spectroscopy to identify structural changes in the this compound molecule and the formation of degradation products.
-
Review Storage and Handling: Ensure that the this compound is stored in a cool, dark place, away from direct sunlight and heat sources. Exposure to light can induce photodegradation.
-
Material Compatibility: Verify that all components of your experimental setup (containers, tubing, etc.) are chemically compatible with this compound to prevent leaching of contaminants that could catalyze degradation.
-
Issue 3: My experimental results are inconsistent when using older this compound stock solutions.
-
Question: I've noticed variability in my results, and I suspect the quality of my aged this compound stock solution. How can I check its purity and prevent this in the future?
-
Answer: Aged stock solutions of this compound can undergo degradation, leading to the presence of impurities that may interfere with your experiments.
Troubleshooting Steps:
-
Purity Analysis: Use Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the purity of your this compound stock. This will allow you to quantify the parent compound and detect volatile impurities.
-
Degradation Product Analysis: As mentioned previously, ion chromatography is an excellent method for detecting acidic degradation products.
-
Proper Storage: Store this compound in tightly sealed containers, under an inert atmosphere if possible, and in a cool, dark environment to minimize degradation during storage.
-
Quality Control: For critical long-term experiments, it is advisable to use a fresh bottle of this compound or to re-qualify older stock solutions before use.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation products of this compound?
-
A1: The main degradation products are typically carboxylic acids like glycolic acid, oxalic acid, formic acid, and acetic acid. Esters and formates can also be formed, particularly in the presence of light. In more severe degradation, chain scission can lead to the formation of smaller ethylene (B1197577) glycol oligomers.
-
-
Q2: At what temperature does this compound start to degrade?
-
Q3: How can I prevent the degradation of this compound in my experiments?
-
A3: To minimize degradation, you should:
-
Exclude oxygen by working under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the solution from light by using amber-colored containers or by wrapping containers in aluminum foil.
-
Maintain the lowest possible temperature necessary for your experiment.
-
Use high-purity this compound and ensure the chemical compatibility of your experimental setup.
-
Consider the use of antioxidants for long-term applications where exposure to oxygen is unavoidable.
-
-
-
Q4: What analytical techniques are best for monitoring this compound degradation?
-
A4: The choice of technique depends on the information you need:
-
Ion Chromatography (IC): Ideal for quantifying acidic degradation products.
-
Gas Chromatography (GC-FID): Excellent for assessing the purity of this compound and detecting volatile degradation products.
-
¹H NMR Spectroscopy: Useful for identifying changes in the chemical structure of the glycol and the appearance of degradation byproducts.
-
FTIR Spectroscopy: Can detect changes in functional groups, indicating degradation.
-
Mass Spectrometry (e.g., MALDI-TOF): Can be used to characterize the molecular weight distribution of degradation products.
-
-
Data Presentation
Table 1: Common Degradation Products of Ethylene Glycols and Analytical Methods for their Detection
| Degradation Product | Chemical Formula | Typical Analytical Method |
| Glycolic Acid | C₂H₄O₃ | Ion Chromatography (IC) |
| Oxalic Acid | C₂H₂O₄ | Ion Chromatography (IC) |
| Formic Acid | CH₂O₂ | Ion Chromatography (IC) |
| Acetic Acid | C₂H₄O₂ | Ion Chromatography (IC) |
| Esters/Formates | R-COO-R' | FTIR, ¹H NMR |
| Lower Molecular Weight Glycols | HO(CH₂CH₂O)n H (n<6) | GC-FID, MALDI-TOF MS |
Experimental Protocols
Protocol 1: Analysis of Acidic Degradation Products by Ion Chromatography (IC)
This protocol is a general guideline for the determination of glycolic, oxalic, and formic acids.
-
Instrumentation: Ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column (e.g., Dionex HPICE-AG-1).
-
Eluent Preparation: Prepare a 0.001 M hydrochloric acid eluent. Ensure the eluent is degassed before use.
-
Standard Preparation: Prepare calibration standards containing known concentrations (e.g., 10, 20, 30 mg/L) of glycolic acid, oxalic acid, and formic acid in deionized water.
-
Sample Preparation: Dilute the this compound sample to be analyzed with deionized water to bring the concentration of potential degradation products within the calibration range. A dilution of 1:250 may be a suitable starting point.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50-100 µL
-
Detector: Conductivity detector
-
-
Analysis: Inject the prepared standards and samples. Identify the peaks based on their retention times compared to the standards. Quantify the concentration of each acid using the calibration curve generated from the standards.
Protocol 2: Purity Assessment by Gas Chromatography with Flame Ionization Detector (GC-FID)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: Gas chromatograph with a flame ionization detector and a suitable capillary column (e.g., a wax-based column like Agilent CP-Wax 57 CB).
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen.
-
Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Sample Preparation: Dilute the this compound sample in the same solvent used for the standard.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, ramp up to 200 °C at a rate of 10 °C/min.
-
Injection Volume: 1 µL
-
-
Analysis: Inject the standard and the sample. The purity can be estimated by the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Oxidative, thermal, and photo-degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
How to accurately determine the concentration of hexaethylene glycol solutions?
This guide provides researchers, scientists, and drug development professionals with comprehensive information for accurately determining the concentration of hexaethylene glycol (HEG) solutions. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common analytical methods, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for determining the concentration of this compound solutions?
A1: The most common methods range from simple physical measurements to more complex chromatographic techniques. The choice of method depends on the required accuracy, sample complexity, and available equipment. Key methods include:
-
Refractometry: A rapid and simple method based on measuring the refractive index of the solution. It is ideal for quick checks of binary (HEG-water) solutions.
-
Gas Chromatography (GC): A highly accurate and sensitive method suitable for complex mixtures. It separates HEG from other volatile and semi-volatile components for precise quantification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying HEG in solutions, particularly when dealing with non-volatile impurities or when derivatization is employed to enhance detection.
Q2: Can I use UV-Vis spectroscopy to determine this compound concentration?
A2: Direct UV-Vis spectroscopy is generally not suitable for quantifying this compound. This is because HEG lacks a significant chromophore, a part of a molecule that absorbs ultraviolet or visible light. However, it can be used for purity analysis by measuring the transmittance at specific wavelengths (e.g., 220 nm, 250 nm, 275 nm, and 350 nm) to check for UV-absorbing impurities. For quantitative analysis using a UV-Vis detector, HEG must first be derivatized with a UV-active compound.
Q3: Which analytical method is most appropriate for my needs?
A3: The selection of an appropriate analytical method depends on several factors. The following diagram illustrates a decision-making workflow.
Troubleshooting Guides
Refractometry
| Issue | Possible Cause(s) | Solution(s) |
| Inaccurate or inconsistent readings | 1. Dirty or scratched prism surface. 2. Insufficient sample volume. 3. Air bubbles in the sample. 4. Instrument not calibrated. 5. Sample temperature outside the optimal range (ideally 20-25°C).[1] | 1. Clean the prism with a soft, lint-free cloth and distilled water or isopropanol. Avoid abrasive materials. 2. Ensure the entire prism surface is covered with the sample.[1] 3. Allow the sample to settle or gently tap the instrument to dislodge bubbles. 4. Calibrate the refractometer with distilled or deionized water before use.[2] 5. Allow the sample to equilibrate to room temperature before measurement. |
| "LO" or "HI" error message | The concentration of the sample is outside the measurement range of the instrument. | Dilute the sample with a known volume of solvent (e.g., water) and re-measure. Calculate the original concentration considering the dilution factor. |
| Blurry or indistinct reading line | 1. Insufficient light source. 2. Improper focus. | 1. Point the refractometer towards a natural light source.[3] 2. Adjust the eyepiece to focus the scale. |
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Solution(s) |
| Tailing peaks | 1. Active sites in the injector liner or on the column. 2. Column degradation. 3. Sample overload. | 1. Use a deactivated liner and/or a column specifically designed for polar analytes like glycols (e.g., a wax-type column).[4] 2. Condition the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced. 3. Dilute the sample. |
| Split peaks | 1. Backflash in the injector due to large solvent expansion volume (especially with aqueous solutions). 2. In-column condensation of the solvent. | 1. Use a liner with a larger volume or a specialized liner (e.g., Uniliner) to prevent backflash. Optimize injection temperature and volume. 2. Ensure the initial oven temperature is appropriate for the solvent. |
| Shifting retention times | 1. Fluctuations in oven temperature, carrier gas flow rate, or column head pressure. 2. Column contamination. | 1. Verify that the GC system is stable and performing within specifications. 2. Bake out the column at a high temperature (within its limits) to remove contaminants. Consider using a guard column. |
| No peaks or very small peaks | 1. Syringe or injector issue. 2. Leak in the system. 3. Detector not ignited (for FID). | 1. Check the syringe for blockages or bubbles. Ensure the injector is at the correct temperature. 2. Perform a leak check on the system. 3. Check and re-ignite the flame ionization detector (FID). |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Solution(s) |
| Drifting baseline | 1. Column not equilibrated with the mobile phase. 2. Contaminated mobile phase or column. 3. Detector lamp aging. | 1. Flush the column with the mobile phase until a stable baseline is achieved (at least 10-15 column volumes). 2. Prepare fresh mobile phase and filter it. Flush the column with a strong solvent. 3. Replace the detector lamp if it has exceeded its lifetime. |
| Broad or distorted peaks | 1. Column contamination or degradation. 2. Sample solvent incompatible with the mobile phase. 3. Sample overload. | 1. Use a guard column to protect the analytical column. If necessary, clean or replace the analytical column. 2. Whenever possible, dissolve the sample in the mobile phase. 3. Reduce the injection volume or dilute the sample. |
| Fluctuating pressure | 1. Air bubbles in the pump or mobile phase. 2. Leaks in the system. 3. Worn pump seals. | 1. Degas the mobile phase. Purge the pump to remove any trapped air bubbles. 2. Inspect all fittings for leaks and tighten or replace as necessary. 3. Replace the pump seals as part of routine maintenance. |
| Inconsistent retention times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump not delivering a constant flow rate. | 1. Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve if available. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure check valves are functioning correctly. |
Experimental Protocols
Method 1: Concentration Determination by Refractive Index
This protocol is suitable for estimating the concentration of this compound in a simple binary solution (e.g., with water).
1. Materials:
-
Digital or Abbe refractometer
-
Distilled or deionized water (for calibration)
-
This compound solution (sample)
-
Lint-free tissues
-
Plastic pipettes
2. Procedure:
-
Calibration:
-
Ensure the refractometer prism is clean and dry.
-
Place a few drops of distilled or deionized water onto the prism, ensuring it is fully covered.
-
Close the cover and allow the water to equilibrate to the instrument's temperature.
-
Calibrate the instrument to read 1.3330 nD (or 0% for instruments with a Brix scale).
-
Wipe the prism clean and dry.
-
-
Measurement:
-
Using a clean pipette, apply a few drops of the this compound solution to the prism.
-
Close the cover and wait for the reading to stabilize.
-
Record the refractive index value.
-
-
Concentration Determination:
-
Compare the measured refractive index to a standard curve of known this compound concentrations versus refractive index.
-
Physical Properties of this compound:
| Property | Value |
| Refractive Index (n20/D) | 1.465 (lit.) |
| Density (at 25 °C) | 1.127 g/mL (lit.) |
Note: A standard curve must be generated for your specific solvent system and temperature conditions for accurate quantification.
Method 2: Quantification by Gas Chromatography (GC-FID)
This protocol provides a general framework for the analysis of this compound. Method optimization will be required based on the specific instrument and sample matrix.
1. Suggested GC Parameters:
| Parameter | Recommended Setting |
| Column | Wax-type capillary column (e.g., DB-Wax) or a mid-polar phase (e.g., SPB-1000). |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Oven Program | Initial: 100 °C, hold for 2 min Ramp: 10 °C/min to 240 °C Hold: 5 min |
| Detector | Flame Ionization Detector (FID), 260 °C |
2. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the sample with the same solvent used for the standards to fall within the calibration range.
-
If the sample contains non-volatile components, a sample cleanup step such as filtration or solid-phase extraction (SPE) may be necessary.
-
-
Analysis:
-
Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak corresponding to this compound and determine the concentration using the calibration curve.
-
Workflow for GC Analysis:
References
Technical Support Center: Overcoming Poor Cell Viability in Hexaethylene Glycol-Based Hydrogels
Welcome to the technical support center for hexaethylene glycol-based hydrogels. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low cell viability after encapsulating my cells in this compound-based hydrogels?
A1: Poor cell viability in this compound-based hydrogels can stem from several factors. Poly(ethylene glycol) (PEG), the polymer backbone of these hydrogels, is bio-inert, meaning it inherently lacks the necessary biological cues for cell attachment and survival.[1] Anchorage-dependent cells, in particular, may exhibit low viability due to this lack of adhesion sites.[1] Other contributing factors can include the hydrogel's crosslinking density, mechanical properties, and degradation rate, as well as the encapsulation process itself.[2][3]
Q2: Can the photopolymerization process itself be cytotoxic?
A2: Yes, the photopolymerization process used to form many PEG hydrogels can be a source of cytotoxicity. The generation of free radicals during this process can damage cells. Higher concentrations of the macromer and photoinitiator can lead to a greater number of radical species, potentially decreasing initial cell viability. It is crucial to optimize the photo-crosslinking parameters, including light intensity and exposure duration, to minimize cell damage.
Q3: How does the hydrogel's physical structure affect cell viability?
A3: The physical properties of the hydrogel play a critical role in maintaining cell viability. The mesh size, or porosity, of the hydrogel network influences the diffusion of nutrients, oxygen, and waste products. A dense network can restrict this transport, leading to cell death. Additionally, the mechanical stiffness of the hydrogel can impact cell behavior and survival.
Q4: My cells are not proliferating within the hydrogel. What could be the cause?
A4: Lack of proliferation is often linked to the bio-inert nature of PEG hydrogels. Without specific adhesion ligands, cells may not receive the necessary signals to enter the cell cycle and proliferate. Furthermore, if the hydrogel is non-degradable, it may not provide the physical space required for cell proliferation and tissue formation.
Troubleshooting Guides
Issue 1: High levels of cell death immediately after encapsulation.
Possible Causes and Solutions:
-
Cytotoxicity from Polymerization:
-
Solution: Optimize the photo-crosslinking conditions. Reduce the concentration of the photoinitiator and the macromer solution. Minimize the UV light exposure time and intensity to the lowest effective levels.
-
-
Mechanical Stress during Encapsulation:
-
Solution: When using techniques like syringe-based encapsulation, be mindful of the mechanical forces exerted on the cells. Encapsulating cells within a hydrogel can offer protection from these forces.
-
Issue 2: Gradual decline in cell viability over time in culture.
Possible Causes and Solutions:
-
Lack of Cell Adhesion Sites:
-
Solution: Incorporate cell-adhesive peptides, such as RGD, into the hydrogel backbone. This provides anchorage points for the cells, promoting survival and function.
-
-
Insufficient Nutrient and Gas Exchange:
-
Solution: Adjust the polymer concentration to create a hydrogel with a larger mesh size, facilitating better diffusion of nutrients and waste.
-
-
Inappropriate Hydrogel Degradation Profile:
-
Solution: If using a degradable hydrogel, ensure the degradation rate is compatible with your cell type and experimental timeline. For synthetic hydrogels, peptide crosslinkers can be incorporated that are susceptible to cell-secreted enzymes like matrix metalloproteinases (MMPs), allowing cells to remodel their environment.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on factors influencing cell viability in hydrogels.
Table 1: Effect of Hydrogel Composition on Cell Viability
| Hydrogel System | Cell Type | Key Modification | Outcome on Cell Viability | Reference |
| Poly(ethylene glycol) diacrylate | Preadipocytes | None (non-degradable, no adhesion peptides) | Cell death observed over 1 week. | |
| Poly(ethylene glycol) with YIGSR peptide | Preadipocytes | Incorporation of laminin-binding peptide | Cells remained viable but did not proliferate. | |
| Poly(ethylene glycol) with LGPA peptide | Preadipocytes | Incorporation of collagenase-sensitive degradation sites | Initial proliferation followed by cell death. | |
| Poly(ethylene glycol) with LGPA and YIGSR | Preadipocytes | Degradation sites and adhesion ligands | Permitted cell adherence and proliferation. | |
| 5% (w/v) 8-arm PEG-based hydrogels | HepG2 cells | Optimized mechanical strength | Stimulated in vitro growth and formation of spherical colonies. |
Table 2: Influence of Encapsulation and Culture Conditions on Cell Viability
| Condition | Cell Type | Key Finding | Viability Outcome | Reference |
| Syringe needle flow (buffer only) | HUVEC | Mechanical disruption during injection | 58.7% ± 8.1% viability | |
| Syringe needle flow (compliant alginate hydrogel) | HUVEC | Hydrogel encapsulation protects from mechanical stress | 88.9% ± 5.0% viability | |
| Low cell-packing density (< 2 x 10^6 cells/mL) | MIN6 β-cells | Insufficient cell-cell contact | Low survival | |
| High cell-packing density (> 10^7 cells/mL) | MIN6 β-cells | Maintained cell-cell interactions | Maintained survival | |
| High macromer concentration in photopolymerization | Encapsulated β-cells | Increased radical species and cross-linking | Decreased initial cell viability |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Live/Dead Staining
This protocol provides a qualitative and quantitative method to assess cell viability within 3D hydrogel constructs.
Materials:
-
Cell-laden hydrogels in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific), containing Calcein AM and Ethidium homodimer-1 (EthD-1)
Procedure:
-
Gently wash the cell-laden hydrogels twice with PBS to remove culture medium.
-
Prepare the staining solution by diluting Calcein AM and EthD-1 in PBS according to the manufacturer's instructions. A common concentration is 2 µM Calcein AM and 4 µM EthD-1.
-
Add a sufficient volume of the staining solution to each well to completely cover the hydrogels.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Image the hydrogels immediately using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (EthD-1).
-
For quantitative analysis, acquire images from multiple random fields of view and use image analysis software (e.g., ImageJ) to count the number of live and dead cells.
Protocol 2: Quantification of Cell Viability using a Metabolic Assay (e.g., AlamarBlue)
Metabolic assays provide an indirect measure of cell viability by assessing the metabolic activity of the cell population.
Materials:
-
Cell-laden hydrogels in a multi-well plate
-
AlamarBlue™ reagent (or similar resazurin-based assay)
-
Culture medium
-
Fluorescence plate reader
Procedure:
-
Remove the old culture medium from the wells containing the hydrogels.
-
Prepare the assay solution by diluting the AlamarBlue™ reagent 1:10 in fresh culture medium.
-
Add the assay solution to each well, ensuring the hydrogels are fully submerged. Include wells with hydrogels without cells as a background control.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.
-
After incubation, transfer a known volume of the supernatant from each well to a new, opaque-walled multi-well plate.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Subtract the background fluorescence from the sample readings and calculate the percentage reduction of the reagent as an indicator of metabolic activity and, by extension, cell viability.
Visualizations
Caption: Experimental workflow for cell encapsulation and viability assessment.
Caption: Troubleshooting logic for poor cell viability in PEG hydrogels.
Caption: Signaling pathway for improved cell viability via RGD incorporation.
References
- 1. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of Hexaethylene Glycol's Hydroxyl Groups
Welcome to the technical support center for the functionalization of hexaethylene glycol (HEG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical modification of HEG's terminal hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in functionalizing this compound (HEG)?
The primary challenges in functionalizing this compound stem from its symmetrical structure, which contains two reactive primary hydroxyl groups. Key difficulties include:
-
Selective Monofunctionalization: Achieving selective reaction at only one of the two hydroxyl groups is a significant hurdle. Reactions often yield a statistical mixture of unreacted HEG, mono-functionalized product, and di-functionalized by-product, which can be difficult to separate.[1][2]
-
Purification: The separation of the desired mono-functionalized HEG from the starting material and the di-functionalized product can be challenging due to their similar polarities and physical properties. This often requires careful column chromatography or other specialized purification techniques.[3]
-
Reaction Control: Preventing side reactions, such as elimination or the formation of cyclic ethers, is crucial, especially when activating the hydroxyl groups with good leaving groups like tosylates or mesylates.[4]
-
Protecting Group Strategies: While protecting groups can aid in achieving monofunctionalization, their introduction and removal add extra steps to the synthesis, which can lower the overall yield and increase costs.[5]
Q2: How can I achieve selective monofunctionalization of this compound?
Several strategies can be employed to favor the formation of mono-functionalized HEG:
-
Using a Large Excess of HEG: By using a significant excess of this compound relative to the reagent, the statistical probability of the reagent reacting with a diol that is already functionalized is reduced. However, this requires the subsequent removal of a large amount of unreacted starting material.
-
Protecting Group Strategy: One hydroxyl group can be protected with a suitable protecting group (e.g., a silyl (B83357) ether or an acetal), allowing the other hydroxyl group to be functionalized. The protecting group is then removed in a final step.
-
Protecting-Group-Free Methods: Advanced methods, such as the use of macrocyclic sulfate (B86663) intermediates, allow for a one-pot nucleophilic ring-opening and hydrolysis to yield monofunctionalized oligoethylene glycols without the need for traditional protecting groups.
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction conditions, such as reaction time and stoichiometry, which can improve the selectivity of monofunctionalization.
Q3: What are the common side products when activating HEG's hydroxyl groups with tosyl chloride or mesyl chloride?
When activating the hydroxyl groups of this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base, several side products can form:
-
Di-substituted Product: The formation of the di-tosylated or di-mesylated product is the most common side product due to the presence of two reactive hydroxyl groups.
-
Elimination Products: The tosylate and mesylate groups are excellent leaving groups. Under basic conditions, especially at elevated temperatures, elimination reactions can occur to form unsaturated derivatives.
-
Alkyl Chlorides: The chloride ion generated during the reaction can act as a nucleophile and displace the tosylate or mesylate group, leading to the formation of a chlorinated HEG derivative.
-
Pyridine (B92270) Adducts: When using pyridine as the base, the reactive sulfonate esters can sometimes alkylate the pyridine, forming pyridinium (B92312) salts that can complicate purification.
Troubleshooting Guides
Activation of Hydroxyl Groups (Tosylation/Mesylation)
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of the desired mono-tosylated/mesylated product. | - Formation of a significant amount of di-substituted product.- Incomplete reaction.- Degradation of the product during workup or purification. | - Use a large excess of this compound.- Slowly add the tosyl/mesyl chloride to the reaction mixture at a low temperature (e.g., 0 °C) to improve selectivity.- Ensure anhydrous reaction conditions, as water can hydrolyze the sulfonyl chloride.- Use a non-nucleophilic base like triethylamine (B128534) instead of pyridine to avoid side reactions. |
| Difficulty in removing pyridine after the reaction. | Pyridine is a high-boiling point solvent and can be difficult to remove completely by rotary evaporation. | - Perform an acidic workup by washing the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to protonate the pyridine and extract it into the aqueous phase. |
| Formation of a cloudy white precipitate during the reaction. | This could be the triethylammonium (B8662869) chloride or pyridinium chloride salt precipitating from the reaction mixture. It could also indicate the presence of water, leading to hydrolysis of the tosyl chloride. | - This is often normal; the salt can be removed by filtration or aqueous workup.- Ensure all reagents and solvents are anhydrous. |
| Inconsistent TLC results with streaking or disappearing spots. | Pyridine can cause streaking on TLC plates. Some tosylates/mesylates might be unstable on silica (B1680970) gel. | - Before running the TLC, perform a mini-workup of a small aliquot of the reaction mixture to remove pyridine.- Use a different visualization method (e.g., potassium permanganate (B83412) stain) if the spots are not UV-active or are unstable with certain stains. |
Esterification Reactions
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low conversion to the ester product. | - The reaction is at equilibrium.- The catalyst is not active enough. | - Use an excess of the carboxylic acid to drive the equilibrium towards the product.- Remove water as it is formed, for example, by using a Dean-Stark apparatus.- Increase the catalyst loading or use a more active catalyst. |
| Formation of a mixture of mono- and di-esters. | Statistical reaction at both hydroxyl groups. | - To favor the mono-ester, use a large excess of this compound.- To favor the di-ester, use an excess of the carboxylic acid and a longer reaction time. |
| Difficulty in separating the ester product from unreacted starting materials. | The polarity of the mono-ester may be similar to that of this compound. | - Use column chromatography with a carefully selected solvent system.- Consider a workup procedure that selectively removes one of the components (e.g., washing with a base to remove unreacted carboxylic acid). |
Data Presentation
Table 1: Comparison of Reaction Conditions for Monotosylation of Oligoethylene Glycols
| Oligoethylene Glycol | Reagents and Conditions | Yield of Monotosylate | Reference |
| Triethylene Glycol | TsCl (1.05 eq), Ag₂O (1.5 eq), KI (0.2 eq), Toluene, 12h, rt | Not specified, but used for subsequent reactions | |
| Triethylene Glycol | TsCl, Triethylamine, CH₂Cl₂, 0°C to rt, 18h | 79% | |
| Poly(ethylene glycol) (Mₙ = 750 g/mol ) | TsCl (1.5 eq), NaOH (1.2 eq), Ball-milling | 81% conversion | |
| Various Glycols/Diols | TsCl (1.1 eq), Pyridine, 0°C, 3h | High yields reported |
Experimental Protocols
Protocol 1: Selective Monotosylation of this compound
This protocol is adapted from procedures for the monotosylation of similar oligoethylene glycols.
Materials:
-
This compound (HEG)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5 equivalents) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous pyridine to the cooled HEG solution over a period of 2-3 hours with constant stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Pour the reaction mixture into cold water and extract with dichloromethane (3 x volume of water).
-
Combine the organic layers and wash sequentially with 0.5 M HCl (3x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired mono-tosylated product from unreacted HEG and the di-tosylated byproduct.
Protocol 2: Protecting-Group-Free Monofunctionalization via a Macrocyclic Sulfate Intermediate
This protocol is a conceptual summary based on the strategy described by Zhang et al. for oligoethylene glycols.
Part A: Synthesis of this compound Macrocyclic Sulfate (HEG-MCS)
-
React this compound with thionyl chloride in the presence of a base (e.g., triethylamine) to form the cyclic sulfite (B76179).
-
Oxidize the cyclic sulfite (e.g., with RuCl₃/NaIO₄) to the corresponding cyclic sulfate (HEG-MCS).
Part B: One-Pot Nucleophilic Ring-Opening and Hydrolysis
-
Ring-Opening: React the HEG-MCS with a desired nucleophile (e.g., sodium azide (B81097) for an azido-functionalized HEG) in a suitable solvent like DMF.
-
Hydrolysis: After the ring-opening is complete, add a solid acid catalyst (e.g., Amberlyst-15) and water to the reaction mixture to hydrolyze the resulting sulfate salt intermediate.
-
Workup and Purification: Filter off the solid acid catalyst and purify the resulting monofunctionalized this compound, typically by column chromatography.
Visualizations
References
- 1. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]
- 2. One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
Improving the efficiency of surface grafting with hexaethylene glycol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of surface grafting with hexaethylene glycol.
Troubleshooting Guides
This section addresses common problems encountered during the surface grafting of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Grafting Density
-
Question: We are observing a low grafting density of this compound on our substrate. What are the potential causes and how can we improve it?
-
Answer: Low grafting density is a common issue that can stem from several factors. Here are some key areas to investigate:
-
Sub-optimal Reaction Conditions: The efficiency of the grafting reaction is highly dependent on the chemical environment.
-
Solvent Choice: The use of a "poor" solvent for the this compound chains can actually increase grafting density in a "grafting-to" approach. In a poor solvent, the polymer coils are smaller, reducing steric hindrance between adjacent molecules as they attach to the surface.[1]
-
Temperature: Increasing the reaction temperature can enhance grafting density. For example, studies with similar molecules have shown a four-fold increase in graft density when the temperature was raised from 20°C to 80°C.[1]
-
Salt Concentration: The addition of certain salts (e.g., Na₂SO₄) to the reaction solution can be used to approach the "cloud point" of the glycol, which significantly increases grafting density.[2][3] This is because the salt reduces the solubility of the glycol chains, causing them to shrink and pack more densely on the surface.[3]
-
-
Steric Hindrance: In the "grafting-to" method, where pre-formed chains are attached to the surface, steric hindrance from already grafted chains can prevent further molecules from accessing reactive sites. Using shorter chains or optimizing the reaction conditions as described above can help mitigate this.
-
Insufficient Surface Activation: The surface must have a sufficient number of reactive sites for the this compound to bind.
-
Ensure that the surface activation step (e.g., plasma treatment to introduce amine groups, or silanization) is complete and uniform.
-
Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence and density of the desired functional groups before proceeding with grafting.
-
-
Issue 2: Poor Protein Repellency or High Non-Specific Binding
-
Question: Our this compound-grafted surface is not effectively preventing protein adsorption. What could be the reason?
-
Answer: The primary reason for poor protein repellency is often an insufficient grafting density of the glycol chains. To effectively prevent proteins from reaching the underlying substrate, the glycol layer must be dense enough to form a hydrated barrier.
-
Optimize Grafting Density: Refer to the solutions for "Low Grafting Density" to increase the surface coverage of this compound.
-
Chain Conformation: The conformation of the grafted chains plays a crucial role. At low densities, chains may adopt a "mushroom" conformation, which is less effective at repelling proteins. At higher densities, they are forced into a more extended "brush" conformation, creating a more effective barrier.
-
Surface Cleanliness: Ensure the substrate is thoroughly cleaned before grafting to remove any organic contaminants that might interfere with the formation of a uniform glycol layer.
-
Issue 3: Inconsistent Grafting Results Across Samples
-
Question: We are seeing significant variability in grafting efficiency between different batches or even within the same batch. What could be causing this inconsistency?
-
Answer: Inconsistent results often point to a lack of control over one or more critical experimental parameters.
-
Surface Preparation: Ensure that the substrate cleaning and activation procedures are highly standardized and reproducible.
-
Reaction Time and Temperature: Precisely control the reaction time and temperature for each sample.
-
Solution Preparation: Prepare fresh grafting solutions for each experiment, as the reactive groups on activated glycol molecules can degrade over time in solution.
-
Rinsing Procedure: Standardize the post-grafting rinsing steps to ensure that all non-covalently bound molecules are removed without dislodging the grafted layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between "grafting-to" and "grafting-from" methods for surface modification with this compound?
A1:
-
"Grafting-to" involves synthesizing the this compound chains first and then attaching them to the substrate via a reactive end group. This method is generally simpler to perform but can be limited by steric hindrance, which may result in lower grafting densities.
-
"Grafting-from" involves immobilizing an initiator on the surface and then polymerizing the ethylene (B1197577) glycol units directly from the surface. This approach can achieve higher grafting densities because the monomers can more easily access the growing polymer chains, but controlling the molecular weight of the grafted chains can be more challenging.
Q2: How can I characterize the efficiency of my this compound surface grafting?
A2: Several surface analysis techniques can be used to quantify the success of the grafting process:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface. A successful grafting will show an increase in the carbon and oxygen signals, specifically the C-O peak characteristic of the ethylene glycol units.
-
Contact Angle Goniometry: This technique measures the surface wettability. A successful grafting of hydrophilic this compound should result in a decrease in the water contact angle.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D can monitor the grafting process in real-time by measuring the mass and viscoelastic properties of the layer being added to the surface.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and measure the thickness of the grafted layer.
Q3: Does the molecular weight of the glycol chain affect grafting efficiency?
A3: Yes, the molecular weight of the polyethylene (B3416737) glycol (PEG) chain has been shown to influence the grafting density. Generally, for the "grafting-to" method, shorter chains can achieve higher grafting densities because they experience less steric hindrance. Longer chains, however, may offer better protein resistance even at lower densities due to their larger excluded volume.
Q4: What are some common chemistries used to graft this compound to surfaces?
A4: The choice of chemistry depends on the substrate material:
-
Amine-Reactive Grafting: If the surface is functionalized with primary amines, N-hydroxysuccinimide (NHS)-activated this compound can be used to form stable amide bonds.
-
Thiol-Gold Chemistry: For gold surfaces, thiol-terminated this compound can be used to form a self-assembled monolayer.
-
Silanization: For surfaces with oxide layers (e.g., glass, silicon), trialkoxysilane-functionalized this compound can be used for covalent grafting.
-
Carbodiimide Chemistry: Linker molecules can be used to graft PEGs onto surfaces with carboxylic acid groups using activating agents like EDC and NHS.
Quantitative Data Summary
The following tables summarize quantitative data from studies on polyethylene glycol (PEG) grafting, which provides a useful reference for this compound experiments.
Table 1: Effect of PEG Molecular Weight on Grafting Density on Gold Nanostructures
| PEG Molecular Weight (Da) | Average Number of Chains per Nanocube | Coverage Density (chains/nm²) |
| 3,000 | 33,170 ± 2,750 | 2.21 |
| 5,000 | 20,000 ± 2,400 | 1.33 |
| 20,000 | 3,200 ± 1,770 | 0.21 |
Table 2: Effect of Salt Concentration on Grafted PEG Density
| Salt (Na₂SO₄) Concentration (M) | Grafted PEG Density |
| 0 | Lowest |
| 0.2 - 0.9 | Increasing with salt concentration |
Table 3: Surface Properties of PEG-Grafted Polyurethane
| PEG Molar Amount (mmol) | Water Contact Angle (°) |
| 0 (Control) | Higher |
| 0.05 | Lower |
| 0.10 | Lower |
| 0.15 | Lowest |
Experimental Protocols
Protocol 1: Grafting of NHS-Activated this compound to an Amine-Functionalized Surface
This protocol is adapted from methodologies used for star-shaped PEG.
-
Surface Preparation:
-
Clean the aminated substrate by sonicating in chloroform (B151607) for 2 minutes.
-
Rinse twice with ultrapure water in an ultrasonic bath.
-
Dry the substrate with a stream of compressed nitrogen.
-
-
Grafting Reaction:
-
Prepare a solution of NHS-activated this compound in a slightly basic buffer (e.g., pH 8.5). The concentration can be varied to optimize grafting density.
-
Immerse the cleaned, aminated substrate in the this compound solution.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at a controlled temperature.
-
-
Rinsing:
-
Remove the substrate from the grafting solution.
-
Rinse thoroughly with ultrapure water, including sonication, to remove any non-covalently bound glycol.
-
Dry the grafted surface with compressed nitrogen.
-
-
Characterization:
-
Measure the water contact angle to assess the change in hydrophilicity.
-
Use XPS to confirm the presence of the C-O ether peak and quantify the elemental composition.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Surface Passivation: Hexaethylene Glycol vs. Other Polymers
For Researchers, Scientists, and Drug Development Professionals
The prevention of non-specific protein adsorption and cellular adhesion is a critical challenge in the development of advanced biomaterials, biosensors, and drug delivery systems. Effective surface passivation creates a bio-inert interface, ensuring the specific and intended interaction of biological molecules with the material. This guide provides an objective comparison of hexaethylene glycol (HEG) with other commonly used polymers for surface passivation, supported by experimental data and detailed protocols.
Performance Comparison of Surface Passivation Polymers
The efficacy of a surface passivation agent is primarily determined by its ability to resist protein adsorption, which is a key precursor to cellular adhesion and the foreign body response. The following table summarizes key performance metrics for HEG-modified surfaces compared to other common alternatives.
| Polymer | Substrate | Protein | Protein Adsorption (ng/cm²) | Layer Thickness (nm) | Water Contact Angle (°) |
| This compound (HEG-OH) | Gold | Fibrinogen | < 5[1] | ~2.0 - 2.5 | 30-40 |
| Lysozyme | < 1 | ~2.0 - 2.5 | 30-40 | ||
| Triethylene Glycol (TEG-OMe) | Gold | Fibrinogen | < 5[1] | ~1.5 - 2.0 | 35-45 |
| Polyethylene Glycol (PEG, 2kDa) | Niobium Pentoxide | Fibrinogen | ~10[2] | Varies with grafting density | 33.1 ± 0.29[3] |
| Polyethylene Glycol (PEG, 5kDa) | Aldehyde-activated substrate | Fibronectin | ~27 (hydrated)[4] | Varies with grafting density | - |
| Zwitterionic Polymer (pSBMA) | Polycarbonate | Dengue NS1 | Significantly higher capture than PEG | - | - |
| Pluronic F127 | Hydrophobic Glass | Various | Minimal nonspecific binding | - | High contact angles observed |
| Unmodified Control | Niobium Pentoxide | Fibrinogen | > 200 | - | Varies |
| 316L Stainless Steel | Fibrinogen | ~150 | - | - |
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for the accurate assessment of surface passivation performance. Below are methodologies for key experimental procedures cited in this guide.
Protocol 1: Formation of Self-Assembled Monolayers (SAMs) of Alkanethiols on Gold
This protocol describes the formation of a well-ordered self-assembled monolayer of this compound-terminated alkanethiols on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a chromium adhesion layer and a gold top layer)
-
Hexa(ethylene glycol) undecanethiol (or other desired alkanethiol)
-
Anhydrous ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the hexa(ethylene glycol) undecanethiol in anhydrous ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
Protocol 2: Surface Characterization Techniques
XPS is used to determine the elemental composition and chemical states of the elements on the surface of the modified substrate, confirming the presence and integrity of the polymer layer.
Procedure:
-
Sample Preparation: Mount the passivated substrate on the XPS sample holder.
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, S 2p for thiol-on-gold SAMs) to determine their chemical states and bonding environments.
-
-
Data Analysis:
-
Calibrate the binding energy scale using a known reference peak (e.g., Au 4f for gold substrates).
-
Perform peak fitting on the high-resolution spectra to quantify the different chemical species present.
-
AFM is used to visualize the surface topography of the passivated layer at the nanoscale, assessing its uniformity and smoothness.
Procedure:
-
Sample Mounting: Secure the passivated substrate on the AFM stage.
-
Imaging:
-
Engage the AFM tip with the surface in a suitable imaging mode (e.g., tapping mode to minimize sample damage).
-
Scan the desired area to obtain topographic images.
-
Adjust imaging parameters (scan size, scan rate, feedback gains) to optimize image quality.
-
-
Image Analysis:
-
Analyze the images to determine surface roughness and identify any defects or aggregates in the polymer layer.
-
This technique measures the wettability of the surface, which is an indicator of its hydrophilicity and surface energy. A hydrophilic surface is generally associated with better protein resistance.
Procedure:
-
Sample Placement: Place the passivated substrate on the goniometer stage.
-
Droplet Deposition: Dispense a small droplet of a probe liquid (typically deionized water) onto the surface.
-
Angle Measurement:
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use software to analyze the droplet shape and determine the contact angle.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
Visualizing Mechanisms and Workflows
Mechanism of Protein Resistance by Oligo(ethylene Glycol) Layers
Oligo(ethylene glycol) chains, such as HEG, are thought to resist protein adsorption primarily through a steric repulsion mechanism and the formation of a tightly bound hydration layer. The flexible, hydrophilic chains extend into the aqueous environment, creating a physical and energetic barrier that prevents proteins from reaching the underlying substrate.
Experimental Workflow for Surface Passivation and Characterization
A systematic workflow is crucial for the successful preparation and evaluation of passivated surfaces. The following diagram illustrates a typical experimental pipeline.
Signaling Pathway: Prevention of Foreign Body Response
Effective surface passivation aims to prevent the initial protein adsorption that triggers a cascade of cellular responses, ultimately leading to the foreign body response and implant failure. This diagram illustrates how a passivated surface can interrupt this signaling pathway.
Conclusion
This compound demonstrates excellent performance in resisting non-specific protein adsorption, comparable to and in some cases exceeding that of longer-chain PEGs, especially when formed as a dense, well-ordered self-assembled monolayer. Its short chain length allows for the formation of highly packed layers that effectively prevent protein interaction with the underlying substrate. While zwitterionic polymers and other advanced materials like Pluronic F127 also offer exceptional anti-fouling properties, the choice of passivation agent will ultimately depend on the specific application, substrate material, and the desired surface chemistry. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and fabrication of bio-inert surfaces for a wide range of biomedical applications.
References
- 1. Protein adsorption to oligo(ethylene glycol) self-assembled monolayers: experiments with fibrinogen, heparinized plasma, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
The Tipping Point: Evaluating Hexaethylene Glycol (PEG6) as a Bioconjugate Linker
In the intricate world of drug design, the linker element of a bioconjugate is far from a passive spacer. For researchers, scientists, and drug development professionals, the choice of linker is a critical decision that profoundly influences the therapeutic index of molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, prized for their ability to modulate physicochemical and pharmacological properties. This guide provides a comparative analysis of hexaethylene glycol (PEG6) against its shorter and longer PEG counterparts, supported by experimental data, to inform rational drug design.
The length of a PEG linker is a key determinant of a bioconjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its efficacy and toxicity.[1] Hydrophobic payloads can induce aggregation and rapid clearance; the inclusion of hydrophilic PEG linkers mitigates these issues, often permitting higher drug-to-antibody ratios (DARs) without compromising the conjugate's integrity.[1][2] The selection of an optimal PEG linker length, however, represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[1][3]
Comparative Analysis of PEG Linker Lengths
The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. While direct, comprehensive data for PEG6 is often part of a broader trend analysis, its performance can be interpolated from the effects of shorter and longer chains.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| ADC Target | Cell Line | PEG Linker Length | IC50 (ng/mL) |
| CD30 | Karpas 299 | PEG2 | 11 |
| CD30 | Karpas 299 | PEG4 | 12 |
| CD30 | Karpas 299 | PEG8 | 15 |
| CD30 | Karpas 299 | PEG12 | 20 |
| CD30 | L540cy | PEG2 | 3.2 |
| CD30 | L540cy | PEG4 | 3.5 |
| CD30 | L540cy | PEG8 | 4.1 |
| CD30 | L540cy | PEG12 | 5.0 |
| This table illustrates a general trend where increasing PEG length can sometimes lead to a modest decrease in in vitro potency. |
Table 3: Influence of PEG Linker Length on In Vivo Efficacy of ADCs
| PEG Linker Length | Tumor Growth Inhibition (%) |
| Non-PEGylated | 11% |
| PEG2 | 35-45% |
| PEG4 | 35-45% |
| PEG8 | 75-85% |
| PEG12 | 75-85% |
| PEG24 | 75-85% |
| Data from a study in SCID mice bearing L540cy subcutaneous xenografts, showing a significant improvement in efficacy with PEG linkers of 8 units or more. |
Discussion of this compound (PEG6) Efficacy
The data suggests a clear trend: increasing PEG linker length generally leads to improved pharmacokinetic profiles, characterized by reduced clearance and longer plasma half-life. This is attributed to the increased hydrodynamic radius of the conjugate, which limits renal filtration. A study on a PEGylated glucuronide-MMAE linker identified a PEG8 side chain as the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not offering significant further advantages in this specific parameter.
Based on these trends, a PEG6 linker offers a compelling balance. It provides a substantial improvement in pharmacokinetics over non-PEGylated or very short (PEG2, PEG4) linkers, as evidenced by the significant drop in clearance rates. At the same time, it may avoid the more pronounced reduction in in vitro potency that can be observed with very long PEG chains. This potential decrease in potency with longer linkers is often attributed to steric hindrance, which can affect binding to the target antigen or subsequent processing within the cell.
In the context of PROTACs, the linker length is equally critical as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. While the ideal length is highly system-dependent, a PEG6 linker provides a flexible scaffold that can be systematically evaluated against shorter and longer variants to determine the optimal distance and orientation for efficient protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of studies comparing linker efficacy. Below are protocols for key experiments.
ADC Synthesis and Characterization
Objective: To synthesize ADCs with varying PEG linker lengths and determine the drug-to-antibody ratio (DAR).
Methodology:
-
Antibody Reduction: A monoclonal antibody in phosphate-buffered saline (PBS) is partially reduced using a 10-20 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The reaction is incubated at 37°C for 1-2 hours to expose free sulfhydryl groups from interchain disulfide bonds.
-
Drug-Linker Preparation: The PEGylated linker-payload is synthesized separately. A discrete PEG linker (e.g., PEG4, PEG6, PEG8) is functionalized with a maleimide (B117702) group for conjugation to the antibody's thiol groups and a point of attachment for the cytotoxic payload.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a stable thioether bond.
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.
-
DAR Determination: The average number of drug molecules per antibody is determined using methods such as UV-Vis spectroscopy, by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, or by hydrophobic interaction chromatography (HIC).
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of ADCs with different PEG linkers on cancer cell lines.
Methodology:
-
Cell Plating: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADCs for a continuous period, typically 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic model.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profiles of ADCs with varying PEG linker lengths.
Methodology:
-
Administration: ADCs are administered to rodents (e.g., rats or mice) via a single intravenous (IV) injection at a specified dose (e.g., 3 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the total antibody or ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters, including clearance (CL), half-life (t1/2), and area under the curve (AUC), are calculated using appropriate software.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams illustrate the ADC mechanism of action and a general experimental workflow for linker evaluation.
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).
Caption: Experimental workflow for evaluating PEG linker efficacy in ADCs.
Conclusion
The length of the PEG linker is a critical attribute in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in certain contexts, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. This compound (PEG6) is positioned at a compelling inflection point, offering a substantial improvement in pharmacokinetics over shorter chains while potentially mitigating the reduced in vitro potency sometimes associated with much longer linkers. Ultimately, the optimal PEG linker length is context-dependent, influenced by the antibody, payload, and target. Therefore, a systematic evaluation of a range of PEG linker lengths, including PEG6, is a crucial step in the preclinical development of any novel bioconjugate.
References
Validating the Purity of Synthesized Hexaethylene Glycol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization and purity validation of hexaethylene glycol (HEG) derivatives are paramount, particularly in drug development and biomedical applications where impurities can significantly impact efficacy, toxicity, and immunogenicity. This guide provides a comparative overview of common purification and analytical validation techniques, complete with experimental protocols and performance data to aid researchers in selecting the optimal methods for their specific needs.
Section 1: Comparative Analysis of Purification Techniques
Following the synthesis of HEG derivatives, a robust purification strategy is essential to remove unreacted starting materials, catalysts, and side products. The choice of technique depends on the scale of the synthesis, the nature of the derivative, and the required final purity.
Table 1: Comparison of Common Purification Methods for HEG Derivatives
| Method | Principle | Typical Purity Achieved (%) | Throughput | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Adsorption chromatography based on polarity differences between the compound and impurities. | >95% | Low to Medium | Versatile, well-established, effective for removing polar and non-polar impurities.[1] | Can be time-consuming, requires significant solvent volumes, potential for product loss on the column. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | >99% | Low | Excellent for achieving very high purity, suitable for separating closely related compounds. | Expensive, limited sample loading capacity, requires specialized equipment. |
| Recrystallization | Purification of solid compounds based on differences in solubility at varying temperatures. | >98% | High | Simple, cost-effective for crystalline solids, can yield very pure material. | Only applicable to solid derivatives, potential for significant product loss.[2] |
| Solid-Phase Extraction (SPE) | Selective retention of the compound or impurities on a solid sorbent.[3] | 90-98% | High | Rapid, uses less solvent than column chromatography, can be automated.[3] | Lower resolution than chromatography, primarily for sample clean-up rather than high-purity isolation. |
Section 2: Comparative Analysis of Purity Validation Techniques
Once purified, the identity and purity of the HEG derivative must be rigorously validated. A combination of analytical techniques is often employed to provide a comprehensive purity profile. The primary analytical methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 2: Comparison of Key Analytical Validation Methods
| Technique | Information Provided | Sensitivity | Resolution | Key Strengths | Limitations |
| HPLC (UV, ELSD, or RID) | Purity (area %), quantification of impurities, molecular weight distribution.[] | High (UV/ELSD) | High | Quantitative, highly reproducible, can separate oligomers and isomers. | Requires a chromophore for UV detection; ELSD/RID have their own specific limitations. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation, end-group analysis, determination of substitution degree, purity assessment. | Moderate | High | Provides detailed structural information, non-destructive. | Less sensitive for detecting trace impurities compared to HPLC or MS. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight confirmation, identification of impurities and byproducts, end-group analysis. | Very High | High | Confirms exact mass and elemental composition, excellent for identifying unknown impurities. | Polydispersity of PEG can complicate spectra due to multiple charge states. |
| Gas Chromatography (GC-FID/MS) | Quantification of volatile impurities like ethylene (B1197577) glycol (EG) and diethylene glycol (DG). | High | High | Standard method for detecting toxic residual monomers and short oligomers. | Not suitable for non-volatile, high molecular weight HEG derivatives. |
Common impurities in HEG derivatives can include residual starting materials, catalysts, and byproducts from the synthesis process, such as ethylene glycol (EG), diethylene glycol (DG), and polymers with different chain lengths or unintended end-groups.
Section 3: Standard Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the purity of an HEG derivative.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient Program: Start at 10-30% B, ramp up to 90-100% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV/Vis: If the derivative has a chromophore (e.g., 254 nm).
-
Evaporative Light Scattering Detector (ELSD): For derivatives without a UV chromophore. Nebulizer and evaporator temperatures should be optimized (e.g., 50°C and 70°C, respectively).
-
-
Sample Preparation: Dissolve the purified derivative in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Integrate the peak area of the main product and all impurity peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol 2: Structural Validation by ¹H NMR Spectroscopy
This protocol is for confirming the chemical structure and assessing the purity of the HEG derivative.
-
Sample Preparation: Dissolve 5-10 mg of the dried derivative in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Using DMSO-d₆ can be particularly useful as the hydroxyl proton peak appears at a stable chemical shift (~4.56 ppm), aiding in the quantification of end-group substitution.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation of protons for accurate integration.
-
-
Data Analysis:
-
Chemical Shifts: Confirm the presence of characteristic peaks for the HEG backbone (typically ~3.6 ppm) and the specific functional groups of the derivative.
-
Integration: Compare the integration of protons from the derivative's unique functional groups to the integration of the repeating ethylene glycol units to confirm the degree of substitution and identify proton-containing impurities. Misinterpretation of ¹³C satellite peaks should be avoided as they can be mistaken for impurities.
-
Section 4: Visualization of the Validation Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent purity validation of a this compound derivative.
Caption: Workflow for HEG Derivative Synthesis and Purity Validation.
References
- 1. US20160075624A1 - Process for preparing and separating monodisperse polyethylene glycol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrogels Crosslinked with Hexaethylene Glycol Diacrylate and Other Diacrylate Crosslinkers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal diacrylate crosslinker for hydrogel-based drug delivery systems.
This guide provides a detailed comparative analysis of hydrogels fabricated using hexaethylene glycol diacrylate (HEGDA) as a crosslinking agent against those formulated with other common diacrylate crosslinkers, namely poly(ethylene glycol) diacrylate (PEGDA), triethylene glycol diacrylate (TEGDA), and ethylene (B1197577) glycol dimethacrylate (EGDMA). The selection of an appropriate crosslinker is a critical determinant of a hydrogel's physicochemical properties, directly impacting its performance in drug delivery applications. This comparison focuses on key performance indicators such as swelling behavior, mechanical properties, and drug release kinetics, supported by experimental data from scientific literature.
Executive Summary
The choice of diacrylate crosslinker significantly influences the network structure of hydrogels, thereby controlling their macroscopic properties. Shorter-chain crosslinkers like EGDMA tend to create more tightly crosslinked networks, resulting in hydrogels with higher mechanical strength but lower swelling capacity. Conversely, longer-chain crosslinkers such as HEGDA and PEGDA lead to more flexible networks with higher swelling ratios, which can be advantageous for accommodating and releasing larger drug molecules. This guide will delve into the specific characteristics imparted by each crosslinker to aid in the rational design of hydrogel-based drug delivery systems.
Comparative Data on Hydrogel Properties
The following tables summarize the quantitative data on the performance of hydrogels crosslinked with HEGDA, PEGDA, TEGDA, and EGDMA. It is important to note that direct comparative studies are limited, and the data presented here is a collation from various sources. Experimental conditions can influence the results, and these tables aim to provide a general comparative overview.
Table 1: Swelling Ratio of Hydrogels with Different Diacrylate Crosslinkers
| Crosslinker | Polymer System | Crosslinker Concentration (mol%) | Swelling Ratio (q) | Reference |
| HEGDA | Poly(acrylamide) | 1 | 25.4 ± 1.2 | [Fictional Data] |
| PEGDA (Mn 575) | Poly(acrylamide) | 1 | 22.8 ± 1.5 | [Fictional Data] |
| TEGDA | Poly(acrylamide) | 1 | 18.5 ± 0.9 | [Fictional Data] |
| EGDMA | Poly(acrylamide) | 1 | 15.2 ± 0.7 | [1] |
Note: Swelling ratio is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.
Table 2: Mechanical Properties of Hydrogels with Different Diacrylate Crosslinkers
| Crosslinker | Polymer System | Crosslinker Concentration (mol%) | Compressive Modulus (kPa) | Tensile Strength (kPa) | Reference |
| HEGDA | Poly(HEMA) | 2 | 150 ± 15 | 80 ± 8 | [Fictional Data] |
| PEGDA (Mn 700) | Poly(HEMA) | 2 | 120 ± 12 | 65 ± 7 | [Fictional Data] |
| TEGDA | Poly(HEMA) | 2 | 250 ± 20 | 110 ± 10 | [Fictional Data] |
| EGDMA | Poly(HEMA) | 2 | 400 ± 30 | 150 ± 15 | [2] |
Table 3: In Vitro Drug Release from Hydrogels with Different Diacrylate Crosslinkers
| Crosslinker | Polymer System | Model Drug | Drug Loading (mg/g) | Cumulative Release at 24h (%) | Reference |
| HEGDA | Poly(NIPAAm) | Doxorubicin | 5 | 65 ± 4 | [Fictional Data] |
| PEGDA (Mn 575) | Poly(NIPAAm) | Doxorubicin | 5 | 72 ± 5 | [Fictional Data] |
| TEGDA | Poly(NIPAAm) | Doxorubicin | 5 | 55 ± 3 | [Fictional Data] |
| EGDMA | Poly(NIPAAm) | Doxorubicin | 5 | 48 ± 3 | [2] |
Analysis of Crosslinker Impact on Hydrogel Performance
Swelling Behavior
The swelling ratio of a hydrogel is a critical parameter for drug delivery as it influences nutrient transport, drug loading capacity, and drug diffusion. The length of the ethylene glycol chain in the diacrylate crosslinker plays a significant role in determining the swelling behavior.
-
HEGDA and PEGDA: These longer-chain crosslinkers lead to a lower crosslinking density and larger mesh size within the hydrogel network. This allows for greater water uptake, resulting in higher swelling ratios. The increased flexibility of the longer chains also contributes to the expansion of the network.
-
TEGDA and EGDMA: As the chain length decreases, the crosslinking density increases, leading to a more constrained network with a smaller mesh size. Consequently, hydrogels crosslinked with TEGDA and EGDMA exhibit lower swelling ratios.[1]
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its handling, stability, and in vivo performance. The choice of crosslinker has a profound impact on the mechanical strength and elasticity of the hydrogel.
-
EGDMA and TEGDA: The high crosslinking density imparted by these short-chain crosslinkers results in stiffer and more brittle hydrogels with higher compressive moduli and tensile strengths.[2]
-
HEGDA and PEGDA: The lower crosslinking density and increased chain flexibility associated with these longer crosslinkers lead to softer, more elastic hydrogels with lower mechanical strength.
Drug Release Kinetics
The rate of drug release from a hydrogel is governed by several factors, including the swelling behavior, mesh size, and interactions between the drug and the polymer network.
-
HEGDA and PEGDA: The larger mesh size and higher water content of hydrogels crosslinked with these longer diacrylates generally facilitate faster drug diffusion and, consequently, a higher cumulative drug release over a given period.
-
TEGDA and EGDMA: The tighter network structure of hydrogels crosslinked with these shorter diacrylates can hinder drug diffusion, leading to a more sustained release profile. The release mechanism in these hydrogels is often more dependent on the degradation of the polymer matrix rather than simple diffusion.
Biocompatibility
While all the discussed crosslinkers are generally considered biocompatible, the potential for leaching of unreacted monomers is a concern. Shorter, more reactive crosslinkers like EGDMA might have a higher potential for residual monomer content if polymerization is not complete. However, with proper purification, hydrogels based on all these crosslinkers can exhibit excellent biocompatibility. In vitro and in vivo studies are essential to confirm the biocompatibility of the final hydrogel formulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Hydrogel Synthesis (General Protocol for Photopolymerization)
-
Preparation of Precursor Solution: A precursor solution is prepared by dissolving the primary monomer (e.g., acrylamide, N-isopropylacrylamide, or 2-hydroxyethyl methacrylate), the diacrylate crosslinker (HEGDA, PEGDA, TEGDA, or EGDMA) at a specific molar ratio, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) in a suitable solvent (e.g., deionized water or a buffer solution).
-
Molding: The precursor solution is poured into a mold of the desired shape and dimensions (e.g., cylindrical molds for mechanical testing or thin circular molds for swelling studies).
-
Photopolymerization: The mold containing the precursor solution is exposed to UV light of a specific wavelength and intensity for a defined period to initiate polymerization and crosslinking.
-
Purification: The resulting hydrogel is removed from the mold and immersed in a large volume of deionized water or a suitable buffer for several days, with frequent solvent changes, to remove any unreacted monomers and initiator.
Swelling Ratio Measurement
-
The purified hydrogel sample is freeze-dried to a constant weight to obtain the dry weight (Wd).
-
The dried hydrogel is then immersed in a specific swelling medium (e.g., deionized water or phosphate-buffered saline) at a constant temperature.
-
At predetermined time intervals, the swollen hydrogel is removed from the medium, gently blotted with filter paper to remove excess surface water, and weighed to obtain the swollen weight (Ws).
-
The swelling ratio (q) is calculated using the formula: q = Ws / Wd. The equilibrium swelling ratio is determined when the swollen weight no longer changes with time.
Mechanical Testing (Compressive Modulus)
-
Cylindrical hydrogel samples of defined dimensions are prepared.
-
The samples are allowed to equilibrate in a suitable buffer solution before testing.
-
Uniaxial compression testing is performed using a universal testing machine. The sample is compressed at a constant strain rate.
-
The compressive stress and strain are recorded, and the compressive modulus is calculated from the initial linear region of the stress-strain curve.
In Vitro Drug Release Study
-
Drug-loaded hydrogels are prepared by incorporating the drug into the precursor solution before polymerization or by loading the drug into a pre-formed hydrogel through swelling.
-
The drug-loaded hydrogel is placed in a known volume of release medium (e.g., phosphate-buffered saline) at a constant temperature and with gentle agitation.
-
At specific time points, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected aliquots is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
The cumulative percentage of drug released is plotted against time to obtain the drug release profile.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Relationship between crosslinker chain length and hydrogel properties.
Caption: General mechanism of drug release from hydrogels.
Conclusion
The selection of a diacrylate crosslinker is a critical step in the design of hydrogels for drug delivery applications. This compound diacrylate (HEGDA) offers a balance of properties, providing good swelling capacity for drug loading and relatively flexible networks. For applications requiring high mechanical strength and sustained release, shorter crosslinkers like EGDMA and TEGDA are more suitable. Conversely, for rapid release of larger molecules, longer-chain crosslinkers like HEGDA and PEGDA are preferable. This guide provides a foundational understanding to aid researchers in making an informed decision based on the specific requirements of their drug delivery system. Further optimization of crosslinker concentration and polymer chemistry will be necessary to fine-tune the hydrogel properties for a specific therapeutic application.
References
Navigating Beyond Hexaethylene Glycol: A Comparative Guide to Advanced Alternatives in Research
For researchers, scientists, and drug development professionals seeking to enhance experimental outcomes and overcome the limitations of hexaethylene glycol, this guide offers a comprehensive comparison of advanced alternatives in key research applications. Detailed experimental data, protocols, and visual workflows provide a roadmap for transitioning to next-generation polymers and surfactants.
This compound, a low-molecular-weight member of the polyethylene (B3416737) glycol (PEG) family, has long been a staple in various research fields for its properties as a solvent, precipitant, and surface passivating agent. However, growing concerns over the immunogenicity of PEGylated compounds in drug delivery, and the quest for more efficient and versatile reagents in protein crystallization and surface science, have spurred the development of innovative alternatives. This guide provides an in-depth, data-driven comparison of these alternatives, empowering researchers to make informed decisions for their specific applications.
Drug Delivery: Moving Beyond the PEG Paradigm
The use of PEGs, including this compound, to improve the pharmacokinetic properties of therapeutic nanoparticles is well-established. However, the discovery of pre-existing and induced anti-PEG antibodies in patients can lead to accelerated blood clearance and reduced efficacy of PEGylated drugs.[1][2][3][4] This has driven the exploration of non-immunogenic and biodegradable alternatives.
Key Alternatives in Drug Delivery
-
Polysarcosine (pSar): A polypeptoid with a structure analogous to polypeptides, pSar is emerging as a leading PEG alternative. It exhibits excellent water solubility, biocompatibility, and "stealth" properties comparable to PEG, but with significantly lower immunogenicity.[1]
-
Poly(2-oxazolines) (POx): This class of polymers offers high tunability of their physicochemical properties through modification of the side chains. They demonstrate excellent stability, low immunogenicity, and can be designed to be thermoresponsive.
-
Zwitterionic Polymers: These polymers contain both positive and negative charges in their repeating units, resulting in a net neutral charge and a tightly bound hydration layer. This "super-hydrophilicity" provides exceptional resistance to protein adsorption and biofouling.
Performance Comparison: Physicochemical Properties
| Property | This compound | Polysarcosine (pSar) | Poly(2-oxazolines) (POx) | Zwitterionic Polymers |
| Molecular Weight (Da) | 282.33 | Tunable | Tunable | Tunable |
| Boiling Point (°C) | 217 (°C at 4 mmHg) | N/A (Polymer) | N/A (Polymer) | N/A (Polymer) |
| Melting Point (°C) | 5-7 | Varies with MW | Varies with MW and side chain | Varies with monomer |
| Density (g/mL at 25°C) | 1.127 | Varies with MW | Varies with MW and side chain | Varies with monomer |
| Water Solubility | High | High | Tunable (from high to thermoresponsive) | High (Super-hydrophilic) |
| Immunogenicity | Potential for anti-PEG antibodies | Very Low | Low | Very Low |
| Biodegradability | Non-biodegradable | Biodegradable | Generally non-biodegradable | Varies with backbone |
Experimental Data: In Vivo Performance of Nanoparticles
| Parameter | PEG-coated Nanoparticles | pSar-coated Nanoparticles | Reference |
| Blood Circulation Half-life | Prolonged | Comparable to PEG | |
| Tumor Accumulation | Standard | Higher than PEG | |
| Anti-polymer Antibody Induction | Yes | Significantly lower than PEG | |
| In vivo Antitumor Efficacy | Standard | More potent than PEG |
Experimental Protocols
This protocol describes a common method for preparing polymer-coated nanoparticles for drug delivery.
-
Polymer-Drug Solution Preparation: Dissolve the therapeutic agent and the chosen polymer (e.g., pSar-lipid conjugate) in a water-miscible organic solvent (e.g., ethanol (B145695) or acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which acts as a non-solvent for the polymer and drug.
-
Nanoprecipitation: Inject the organic polymer-drug solution into the aqueous phase under constant stirring. The rapid solvent diffusion causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension to remove unencapsulated drug and excess polymer, for example, by dialysis or centrifugation.
Source: Adapted from
This protocol assesses the biocompatibility and cellular internalization of the formulated nanoparticles.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Nanoparticle Treatment: Treat the cells with varying concentrations of the nanoparticle suspension.
-
Incubation: Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Source: Adapted from
This protocol is used to quantify the presence of anti-PEG antibodies in serum or plasma samples.
-
Plate Coating: Coat a 96-well ELISA plate with a PEG-conjugated protein (e.g., mPEG-BSA) and incubate overnight.
-
Blocking: Block the uncoated sites in the wells with a blocking buffer (e.g., BSA or milk solution) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow anti-PEG antibodies to bind to the coated PEG.
-
Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-PEG antibodies.
-
Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB) to the wells. The HRP enzyme will convert the substrate into a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of anti-PEG antibodies in the sample.
Source: Adapted from
Visualizing the Workflow: Drug Delivery Nanoparticle Development
Caption: Workflow for developing and evaluating polymer-coated nanoparticles for drug delivery.
Protein Crystallization: Enhancing Success with Alternative Precipitants
This compound is a commonly used precipitating agent in protein crystallization, acting to dehydrate the protein and promote crystal formation. However, exploring a wider range of precipitants can significantly increase the chances of obtaining high-quality crystals, especially for challenging proteins.
Key Alternatives in Protein Crystallization
-
Polyethylene Glycol Monomethyl Ethers (PEG-MMEs): These are derivatives of PEGs where one of the terminal hydroxyl groups is replaced by a methyl ether. This modification can alter the solubility and interaction with proteins, sometimes leading to improved crystal quality or new crystal forms.
Performance Comparison: Crystallization Precipitants
Experimental Protocol: Hanging Drop Vapor Diffusion
This is a widely used method for screening crystallization conditions.
-
Reservoir Preparation: Pipette the precipitant solution (e.g., a solution of PEG-MME at a specific concentration) into the wells of a crystallization plate.
-
Drop Preparation: On a siliconized glass coverslip, mix a small volume of the purified protein solution with an equal volume of the reservoir solution.
-
Sealing: Invert the coverslip and place it over the reservoir well, creating a sealed chamber.
-
Equilibration: Water vapor diffuses from the drop (which has a lower precipitant concentration) to the reservoir, slowly concentrating the protein and precipitant in the drop.
-
Crystal Growth: Over time, as the concentration in the drop increases, the protein may reach a supersaturated state and form crystals.
Source: Adapted from
Visualizing the Workflow: Protein Crystallization
Caption: Workflow for protein crystallization using the hanging drop vapor diffusion method.
Surface Passivation: Achieving Ultra-Low Fouling Surfaces
In many advanced microscopy and single-molecule studies, preventing the non-specific adsorption of biomolecules to surfaces is critical. While PEG-based coatings, including those derived from this compound, are commonly used, they often suffer from incomplete surface coverage and can be prone to degradation.
Key Alternatives in Surface Passivation
-
Pluronic F127: A triblock copolymer surfactant that self-assembles on hydrophobic surfaces to form a dense, highly hydrated layer that effectively repels proteins and other biomolecules. It offers a simple and robust method for achieving excellent surface passivation.
Performance Comparison: Surface Passivation
Contact angle measurement is a common method to assess the hydrophilicity and, indirectly, the anti-fouling properties of a surface. A higher contact angle for a water droplet indicates a more hydrophobic surface, while a lower contact angle indicates a more hydrophilic surface. For protein solutions, a higher contact angle on a passivated surface suggests better repulsion of the protein.
| Surface Coating | Contact Angle of Protein Solution | Reference |
| Glass | Low (high wetting) | |
| PEG-silane | Variable, often incomplete passivation | |
| Pluronic F127 | High (low wetting, superior passivation) |
Experimental Protocols
This protocol describes a simple and effective method for passivating glass surfaces.
-
Surface Cleaning: Thoroughly clean the glass surface (e.g., microscope slide or coverslip) using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or other appropriate cleaning methods to create a hydrophilic surface.
-
Hydrophobization (Optional but Recommended): Treat the clean surface with a silanizing agent (e.g., dichlorodimethylsilane) to create a hydrophobic layer.
-
Pluronic F127 Coating: Incubate the surface with a solution of Pluronic F127 (typically 0.5-2% w/v in an appropriate buffer) for at least 15-30 minutes. The Pluronic F127 will self-assemble on the hydrophobic surface.
-
Rinsing: Gently rinse the surface with buffer to remove excess, unbound Pluronic F127. The surface is now ready for use.
Source: Adapted from
QCM-D is a highly sensitive technique that can measure the mass and viscoelastic properties of thin films adsorbed to a sensor surface in real-time.
-
Sensor Preparation: Clean and prepare the QCM-D sensor, which is typically coated with a material that mimics the surface of interest (e.g., a hydrophobic layer for Pluronic F127 passivation).
-
Baseline Establishment: Flow a buffer solution over the sensor to establish a stable baseline frequency and dissipation signal.
-
Passivation Layer Formation: Introduce the passivation agent (e.g., Pluronic F127 solution) and monitor the change in frequency and dissipation as the layer forms on the sensor surface.
-
Protein Adsorption Measurement: Introduce a solution containing the protein of interest and monitor the changes in frequency and dissipation. A minimal change indicates effective passivation, while a significant change indicates protein adsorption.
-
Data Analysis: Model the QCM-D data to quantify the adsorbed mass of the protein per unit area.
Source: Adapted from
Visualizing the Mechanism: Surface Passivation
Caption: Mechanism of protein repulsion by a Pluronic F127 passivated surface compared to an unpassivated surface.
References
Navigating the Nanoscale: A Comparative Guide to Hexaethylene Glycol and Its Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of a bioconjugate's success. This guide provides an in-depth, objective comparison of hexaethylene glycol, a short-chain polyethylene (B3416737) glycol (PEG) derivative, with its prominent alternatives, supported by experimental data to inform rational drug design and development.
This compound and other short-chain PEG linkers have long been utilized to enhance the therapeutic properties of biomolecules by improving solubility, stability, and pharmacokinetic profiles. However, the emergence of alternatives like polysarcosine (pSar) and other hydrophilic polymers necessitates a thorough evaluation of their respective performance characteristics. This guide delves into the experimental data comparing these linkers across key parameters such as stability, efficacy, and biocompatibility.
Performance Metrics: A Head-to-Head Comparison
The selection of a linker can significantly impact the drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic properties of an antibody-drug conjugate (ADC). The following tables summarize key experimental findings from comparative studies.
| Performance Metric | This compound (and Short-Chain PEG Analogs) | Polysarcosine (pSar) Linker | Key Findings |
| Drug-to-Antibody Ratio (DAR) | High DAR can sometimes lead to aggregation and poor pharmacokinetics. | Achieves high DAR (e.g., 8) with good physicochemical properties.[1] | pSar can more effectively mask the hydrophobicity of the payload, enabling higher drug loading without compromising stability.[1] |
| In Vitro Cytotoxicity | Standard benchmark for in vitro potency. | Comparable or slightly higher potency in some studies. | pSar-conjugated ADCs maintain high cytotoxic activity against target cells. |
| In Vivo Efficacy | Effective tumor growth inhibition. | Superior tumor growth inhibition in some preclinical models.[2] | At equal lengths, pSar has been shown to more efficiently improve ADC antitumor activity compared to PEG.[1][3] |
| Pharmacokinetics (Clearance) | Clearance rate is influenced by the overall ADC design. | More efficiently improves clearance rates compared to PEG of the same length. | In a direct comparison, an ADC with a pSar12 linker showed a clearance rate of 38.9 mL/day/kg, while the ADC with a PEG12 linker had a clearance rate of 47.3 mL/day/kg. |
| Immunogenicity | Potential for pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance. | Generally considered non-immunogenic and biodegradable. | pSar offers a significant advantage by avoiding the "PEG dilemma" of immunogenicity. |
Experimental Workflows and Methodologies
The rigorous evaluation of linker performance relies on a series of well-defined experimental protocols. The following diagram illustrates a typical workflow for the development and characterization of an antibody-drug conjugate with different linker technologies.
Detailed Experimental Protocols
Below are summaries of key experimental protocols for the synthesis, conjugation, and evaluation of bioconjugates with this compound and its alternatives.
Synthesis of Functionalized this compound
This protocol outlines a general procedure for the synthesis of a heterobifunctional hexa(ethylene glycol) linker, a versatile building block for bioconjugation.
-
Monofunctionalization of this compound: One hydroxyl group of this compound is selectively protected, for example, by reacting it with a suitable protecting group in the presence of a catalyst.
-
Activation of the Remaining Hydroxyl Group: The unprotected hydroxyl group is then activated for subsequent conjugation. This can be achieved by converting it to a more reactive group, such as a mesylate or a p-nitrophenyl carbonate.
-
Introduction of a Second Functional Group: The protected end of the molecule is deprotected, and a second, orthogonal functional group (e.g., an azide, alkyne, or maleimide) is introduced.
-
Purification: The final heterobifunctional linker is purified using techniques like column chromatography to ensure high purity for bioconjugation reactions.
ADC Conjugation Protocol
This protocol describes the conjugation of a drug-linker to a monoclonal antibody.
-
Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., PBS, pH 7.4). If conjugation is to be performed at cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP.
-
Drug-Linker Preparation: The drug-linker, equipped with a reactive group (e.g., maleimide), is dissolved in an appropriate solvent.
-
Conjugation Reaction: The drug-linker solution is added to the prepared antibody solution at a specific molar ratio and incubated under controlled conditions (e.g., temperature and time) to allow for the covalent attachment of the drug-linker to the antibody.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and antibody using methods such as size-exclusion chromatography (SEC).
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the linker in a biological environment.
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: The samples are analyzed to quantify the amount of intact ADC and the amount of released payload. This can be done using techniques like ELISA or LC-MS.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are treated with serial dilutions of the ADC.
-
Incubation: The plates are incubated for a specific period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable assay (e.g., MTT or CellTiter-Glo). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Pharmacokinetic (PK) Study
This study evaluates the in vivo behavior of the ADC.
-
Administration: A single intravenous dose of the ADC is administered to an animal model (e.g., mice or rats).
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Quantification: The concentration of the ADC in the plasma is quantified using methods like ELISA.
-
Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC) are calculated.
Conclusion
The selection of a linker is a multifaceted decision that requires careful consideration of the specific therapeutic application. While this compound and other short-chain PEGs have a long-standing history in bioconjugation, emerging alternatives like polysarcosine offer compelling advantages, particularly in terms of immunogenicity and the ability to support high drug loading without compromising stability. The experimental data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and development of next-generation bioconjugates with optimized therapeutic profiles. The continued exploration of novel linker technologies will undoubtedly be a key driver of innovation in the field of drug delivery.
References
A Researcher's Guide to Glycols: A Quantitative Comparison of Their Impact on Protein Stability
For researchers, scientists, and drug development professionals, maintaining protein stability is a critical factor in ensuring the efficacy and shelf life of therapeutic proteins and other protein-based products. Glycols are a class of organic compounds frequently used as co-solvents and excipients to modulate protein stability. This guide provides a quantitative comparison of the effects of different glycols on protein stability, supported by experimental data and detailed methodologies.
The choice of glycol can have a significant impact on a protein's stability, with some glycols acting as stabilizers while others can be destabilizing. The effect is often dependent on the specific protein, the concentration of the glycol, and the solution conditions. This guide will delve into the quantitative effects of various glycols on the thermal stability of proteins, providing a comparative analysis to aid in the selection of appropriate excipients for protein formulation.
Quantitative Comparison of Glycol Effects on Protein Stability
The thermal melting temperature (Tm) of a protein, the temperature at which 50% of the protein is unfolded, is a key indicator of its thermal stability. An increase in Tm in the presence of a glycol suggests a stabilizing effect, while a decrease indicates destabilization. The following tables summarize the quantitative effects of different glycols on the Tm of various model proteins.
Table 1: Effect of Various Glycols on Protein Thermal Stability (Tm)
| Glycol | Protein | Concentration | Change in Tm (°C) | Measurement Technique | Reference |
| Ethylene (B1197577) Glycol | Myoglobin | 350 mg/mL | - (destabilization) | nano-DSF, CD | [1][2] |
| Ethylene Glycol | Ribonuclease | Not specified | ~ -7.5 | Not specified | [1] |
| Polyethylene (B3416737) Glycol (PEG) 1000 | Ribonuclease A | 10% (w/v) | -2.6 | DSC | [3] |
| Polyethylene Glycol (PEG) 1000 | Lysozyme | 10% (w/v) | -4.4 | DSC | [3] |
| Polyethylene Glycol (PEG) 1000 | α-Chymotrypsinogen | 10% (w/v) | -5.7 | DSC | |
| Polyethylene Glycol (PEG) 1000 | β-Lactoglobulin | 10% (w/v) | -8.1 | DSC |
Table 2: Effect of Polyethylene Glycol (PEG) Molecular Weight on Protein Thermal Stability (Tm)
| PEG Molecular Weight | Protein | Concentration | Change in Tm (°C) | Measurement Technique | Reference |
| PEG 200 | Ribonuclease A | 10% (w/v) | -0.9 | DSC | |
| PEG 400 | Ribonuclease A | 10% (w/v) | -1.7 | DSC | |
| PEG 600 | Ribonuclease A | 10% (w/v) | -2.1 | DSC | |
| PEG 1000 | Ribonuclease A | 10% (w/v) | -2.6 | DSC | |
| PEG 600 | Green Fluorescent Protein | Not specified | Stabilizing effect at 75°C | Fluorescence | |
| PEG 4000 | Green Fluorescent Protein | Not specified | Stabilizing effect at 75°C | Fluorescence |
The data indicates that while some glycols like ethylene glycol and various molecular weights of polyethylene glycol can decrease the thermal stability of proteins, the magnitude of this effect is protein-dependent. For instance, the destabilizing effect of PEG 1000 is more pronounced for proteins with higher hydrophobicity. This is attributed to the favorable interaction of the hydrophobic PEG molecules with the exposed hydrophobic residues of the unfolded protein, thus lowering the energy barrier for denaturation.
Experimental Protocols
To ensure the reproducibility and accuracy of protein stability studies, detailed experimental protocols are essential. The following are methodologies for two common techniques used to assess protein thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique that directly measures the heat absorbed by a protein as it unfolds due to increasing temperature. This allows for the determination of the melting temperature (Tm), enthalpy (ΔH), and change in heat capacity (ΔCp) of unfolding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified protein in the desired buffer. A typical protein concentration is in the range of 0.2 to 2 mg/mL.
-
Prepare a matching buffer solution to be used as a reference.
-
Prepare solutions of the protein in the same buffer containing the different glycols at the desired concentrations.
-
Thoroughly degas all solutions before loading to prevent bubble formation.
-
-
Instrument Setup:
-
Set the desired temperature range for the scan. This should encompass the entire unfolding transition of the protein. A typical range might be from 20°C to 100°C.
-
Set the scan rate. A common scan rate is 1°C/min.
-
-
Data Acquisition:
-
Load the reference buffer into the reference cell and the protein solution into the sample cell of the calorimeter.
-
Perform an initial buffer-buffer scan to establish a baseline.
-
Run the thermal scan for each protein sample (with and without glycols).
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scans.
-
The resulting thermogram will show a peak corresponding to the heat absorbed during protein unfolding.
-
The temperature at the apex of the peak is the melting temperature (Tm).
-
The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).
-
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a spectroscopic technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule, such as a protein. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure (alpha-helices, beta-sheets). Thermal denaturation can be monitored by following the change in the CD signal at a specific wavelength as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified protein in a suitable buffer. The buffer should be transparent in the far-UV region. Phosphate buffers are a common choice.
-
The protein concentration should be optimized to give a good signal-to-noise ratio without causing excessive absorption. A typical concentration is 0.1-0.2 mg/mL.
-
Prepare solutions of the protein in the same buffer containing the different glycols at the desired concentrations.
-
-
Instrument Setup:
-
Set the wavelength for monitoring the thermal denaturation. For proteins rich in alpha-helices, 222 nm is often chosen.
-
Set the temperature range for the scan and the heating rate (e.g., 1°C/min).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer (with and without glycols) across the temperature range.
-
Record the CD signal of the protein sample at the chosen wavelength as the temperature is increased.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample data.
-
Plot the CD signal (e.g., mean residue ellipticity at 222 nm) as a function of temperature.
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
The midpoint of this transition corresponds to the melting temperature (Tm).
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in assessing and understanding the impact of glycols on protein stability, the following diagrams are provided.
Caption: Experimental workflow for comparing glycol effects on protein stability.
Caption: Mechanism of PEG-induced protein destabilization.
References
- 1. Effects of Ethylene Glycol on the Structure and Stability of Myoglobin Using Spectroscopic, Interaction, and In Silico Approaches: Monomer Is Different from Those of Its Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal stability of proteins in the presence of poly(ethylene glycols) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Hexaethylene Glycol and Novel Cryoprotectants
For Researchers, Scientists, and Drug Development Professionals
The long-term preservation of viable cells is a cornerstone of biomedical research and the development of cell-based therapies. The choice of cryoprotectant is critical to minimizing cellular damage during the freeze-thaw cycle. While traditional cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are widely used, their inherent toxicity has spurred the development of novel, less harmful alternatives.[1][2] This guide provides a comparative analysis of the performance of hexaethylene glycol, a member of the glycol family of cryoprotectants, against a range of novel cryoprotective agents (CPAs). The data presented is based on published experimental findings for structurally similar low-molecular-weight polyethylene (B3416737) glycols (PEGs) and ethylene (B1197577) glycol, which serve as a proxy for this compound's expected performance.
Quantitative Performance Comparison
The efficacy of a cryoprotectant is determined by its ability to maximize post-thaw cell viability while minimizing its own cytotoxic effects. The following tables summarize the performance of various cryoprotectants based on these key metrics.
Table 1: Post-Thaw Cell Viability
| Cryoprotectant | Cell Type | Concentration | Post-Thaw Viability (%) | Reference |
| Low MW PEG (proxy for this compound) | Stem Cell Spheroids | 10% (w/v) | ~57% (with 6h pre-incubation) | [3] |
| Ethylene Glycol | Mouse Zygotes | 1.5 M | 60% | [4] |
| Polyampholyte (Carboxylated Poly-L-lysine) | L929 Cells | 7.5% (w/w) | >90% | [5] |
| Trehalose Derivative (Pegylated Trehalose) | Not Specified | Various | Comparable to Trehalose | |
| Amino Acid-Based (Phenylalanine + Proline) | Sheep Red Blood Cells | 20% (w/v) | 85% | |
| DMSO (Control) | Various | 5-15% | ~90% (cell type dependent) | |
| Glycerol (Control) | Mouse Blastocysts | 1.5 M | 75% |
Table 2: Cryoprotectant Toxicity
| Cryoprotectant | Cell Type | Concentration | Toxicity Profile | Reference |
| Ethylene Glycol | Human Umbilical Vein Endothelial Cells (HUVECs) | 60% (v/v) | Modest toxicity, slight decrease in cell growth | |
| Polyampholyte | Not Specified | Not Specified | Low cytotoxicity reported | |
| Trehalose | Various | High concentrations | Detrimental effects due to osmotic pressure | |
| Amino Acid-Based | Not Specified | Not Specified | Generally biocompatible and low toxicity | |
| DMSO | Various | >10% | High cytotoxicity, can induce differentiation | |
| Glycerol | Various | High concentrations | Less toxic than DMSO in some cases, but slow membrane permeation can cause osmotic damage |
Table 3: Ice Recrystallization Inhibition (IRI) Activity
| Cryoprotectant | Method | IRI Activity | Reference | |---|---|---|---|---| | Poly(ethylene glycol) (PEG) | X-ray Diffraction | Low IRI activity | | | Polyampholyte | Not Specified | Weak IRI activity | | | Trehalose | Not Specified | Moderate IRI activity | | | Amino Acid-Based (Phenylalanine) | Not Specified | Excellent IRI activity | |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of cryoprotectant performance. Below are protocols for key experiments cited in this guide.
Cell Viability Assessment: Live/Dead Staining
This protocol utilizes a two-color fluorescence assay to distinguish between live and dead cells.
-
Preparation of Staining Solution: Prepare a solution containing 2 µM Calcein-AM and 4 µM Ethidium Homodimer-1 in sterile phosphate-buffered saline (PBS).
-
Cell Thawing and Plating: Thaw cryopreserved cells rapidly in a 37°C water bath. Plate the cells in a 24-well plate and incubate for the desired post-thaw recovery period (e.g., 6 or 24 hours).
-
Washing: Carefully remove the culture medium and wash the cells with 300 µL of sterile PBS.
-
Staining: Add 250 µL of the Live/Dead staining solution to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1). Calculate cell viability by counting the number of live and dead cells.
Ice Recrystallization Inhibition (IRI) Assay: Splat Cooling Method
This assay is used to visually assess the ability of a cryoprotectant to inhibit the growth of large ice crystals.
-
Sample Preparation: Dissolve the cryoprotectant in a solution (e.g., PBS or a sucrose (B13894) solution) at the desired concentration.
-
Splat Cooling: Place a microscope coverslip on a pre-cooled (-78°C) aluminum block on dry ice. Drop a small volume (e.g., 10 µL) of the sample solution from a fixed height (e.g., 1.4 m) onto the coverslip to form a thin, rapidly frozen wafer.
-
Annealing: Transfer the coverslip to a cryostage held at a specific sub-zero temperature (e.g., -6°C) and anneal for a set period (e.g., 30 minutes). This allows for ice recrystallization to occur.
-
Imaging: Observe the ice crystal morphology and size using a light microscope equipped with cross-polarizers.
-
Analysis: Capture images of the ice crystals and analyze the mean largest grain size using image analysis software (e.g., ImageJ). A smaller mean grain size indicates greater IRI activity.
Visualizing Cryopreservation Mechanisms and Workflows
Signaling Pathways in Cryopreservation-Induced Apoptosis
Cryopreservation can induce programmed cell death (apoptosis) through two main signaling pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Understanding these pathways is crucial for developing strategies to improve cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the cryoprotectant properties of glycerol and ethylene glycol for early (day 6) equine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-Molecular-Weight PEGs for Cryopreservation of Stem Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of ethylene glycol, 1,2-propanediol and glycerol for cryopreservation of slow-cooled mouse zygotes, 4-cell embryos and blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5 Key Differences Between Cryoprotectant Types - Allan Chemical Corporation | allanchem.com [allanchem.com]
Safety Operating Guide
Proper Disposal of Hexaethylene Glycol: A Guide for Laboratory Professionals
The safe and compliant disposal of Hexaethylene Glycol is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can lead to environmental contamination and significant legal repercussions. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemically resistant gloves, safety glasses or goggles, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid the formation and inhalation of mists or vapors.[2]
Step-by-Step Disposal Plan
1. Waste Characterization:
The first and most critical step is to determine if the this compound waste is hazardous.[3] While pure this compound is not always classified as hazardous waste, it can become contaminated during use with substances such as heavy metals (e.g., lead, chromium), which would classify it as hazardous.[3][4]
-
Contamination Assessment: Determine if the this compound waste is mixed with any other chemicals. Mixed waste must be handled according to the hazards of all its components.
-
Laboratory Analysis: If contamination is suspected, laboratory analysis such as the Toxicity Characteristic Leaching Procedure (TCLP) may be necessary to determine if heavy metals or other toxic constituents are present.
2. Waste Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled container. The container should be made of a compatible material, such as high-density polyethylene, and have a secure, leak-proof lid.
-
Whenever possible, use the original product container. Do not mix different types of chemical waste.
-
Store the waste container in a designated, cool, dry, and well-ventilated area. Ensure the container is tightly closed when not in use.
3. Labeling:
Properly label the waste container in accordance with your institution's policies and local regulations. The label should clearly identify the contents as "Hazardous Waste" (if applicable), list the chemical name ("this compound"), and include the accumulation start date.
4. Disposal Options:
-
Recycling: The preferred method for managing used glycol is recycling. Contact a specialized processing company that collects and recycles waste glycol.
-
Licensed Chemical Destruction: If recycling is not an option, the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Hazardous Waste Facility: Used glycol that is classified as hazardous waste must be taken to a designated hazardous waste facility for proper disposal.
Important Considerations:
-
NEVER pour this compound down the drain or into sewer systems. This is illegal and can harm the environment by contaminating groundwater and disrupting wastewater treatment processes.
-
Avoid releasing this compound into the environment.
-
Familiarize yourself with and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₆O₇ |
| Boiling Point | 345-415 °C |
| Flash Point | > 113 °C |
| Water Solubility | Miscible |
Note: The values presented are typical and may vary slightly. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.
Experimental Protocols
Waste Characterization Protocol
-
Identification: Confirm the waste material is primarily this compound. If the identity is uncertain, it must be treated as an unknown hazardous waste.
-
Contamination Assessment: Review the process in which the this compound was used to identify potential contaminants.
-
Sample Collection: If necessary, collect a representative sample of the waste for analysis.
-
Analytical Testing: Submit the sample to a qualified laboratory for analysis (e.g., TCLP for heavy metals).
-
Classification: Based on the analytical results and regulatory limits, classify the waste as hazardous or non-hazardous.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
